Doxepinol
Description
Structure
3D Structure
Properties
IUPAC Name |
11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzoxepin-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKLFUWSVQYTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2COC3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963330 | |
| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4504-88-5 | |
| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxepinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXEPINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O29I2R0ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Targeting the Metabolite: A Technical Guide to the Neuroprotective Potential of Doxepinol
Executive Summary
While Doxepin is established as a tricyclic antidepressant (TCA) and anxiolytic, recent pharmacokinetic and pharmacodynamic analyses suggest its primary active metabolite, Doxepinol (Desmethyldoxepin) , warrants independent investigation as a neuroprotective agent.
Unlike the parent compound, which undergoes rapid first-pass metabolism, this compound exhibits a significantly longer half-life (~31 hours vs. 17 hours) and a distinct receptor binding profile, particularly as a potent norepinephrine reuptake inhibitor and histamine H1 antagonist. This guide outlines the technical framework for investigating this compound’s capacity to mitigate neuronal injury caused by oxidative stress, glutamate excitotoxicity, and neuroinflammation.
Pharmacological Rationale: Why this compound?
Research often conflates the effects of Doxepin with its metabolite. However, for neuroprotection—which requires sustained therapeutic concentrations—this compound is the critical effector.
Pharmacokinetic Advantage
Doxepin is demethylated by CYP2C19 to form this compound. In clinical settings, plasma concentrations of this compound often exceed those of the parent drug.
-
Stability: The extended half-life of this compound allows for steady-state maintenance in the central nervous system (CNS), essential for chronic neurodegenerative models.
-
Blood-Brain Barrier (BBB) Permeability: Like its parent, this compound is highly lipophilic and crosses the BBB, but its specific accumulation in hippocampal tissue remains a key area for quantification in neuroprotection studies.
Receptor Binding & Mechanism
This compound shifts the pharmacodynamic profile:
-
Higher Potency: Norepinephrine Transporter (NET) inhibition.
-
Retained Potency: Histamine H1 receptor antagonism (sedative/anxiolytic).
-
Novel Target: Modulation of the Excitatory Amino Acid Transporter 3 (EAAT3), enhancing glutamate clearance.
Mechanistic Pathways of Neuroprotection[1]
To investigate this compound, one must map its activity against specific apoptotic and inflammatory cascades. The following diagram illustrates the hypothesized signaling pathways where this compound exerts protective effects, specifically counteracting Glutamate-induced excitotoxicity.
Signaling Architecture
Figure 1: Proposed mechanism of action showing this compound enhancing glutamate clearance via EAAT3 and promoting survival signaling (BDNF/Bcl-2) to counteract excitotoxic calcium influx.
Experimental Framework: In Vitro Validation
The primary validation step involves challenging primary cortical neurons or PC12 cells with excitotoxic agents.
Protocol: Glutamate-Induced Cytotoxicity Assay
Objective: Determine if this compound pre-treatment prevents neuronal death induced by high-concentration glutamate.
Reagents:
-
Primary Rat Cortical Neurons (DIV 7-10).
-
This compound Hydrochloride (Sigma-Aldrich or equivalent).
-
L-Glutamate (Excitotoxic agent).
-
MTT or CCK-8 Reagent (Viability).
-
Fura-2 AM (Calcium Imaging).[1]
Workflow Steps:
-
Seeding: Plate neurons at
cells/well in 96-well poly-D-lysine coated plates. -
Pre-treatment: Incubate cells with this compound (0.1, 1, 10, 100 nM) for 24 hours.
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: MK-801 (NMDA antagonist).
-
-
Insult: Wash cells and expose to L-Glutamate (500 µM) for 15 minutes, then replace with maintenance medium.
-
Recovery: Incubate for 24 hours.
-
Readout:
-
Viability: Add MTT, incubate 4h, dissolve formazan, read Absorbance at 570nm.
-
LDH Release: Collect supernatant to measure Lactate Dehydrogenase (membrane integrity loss).
-
Calcium: In a separate set, load cells with Fura-2 AM prior to insult to measure
flux.
-
Data Presentation Requirement
Results must be tabulated to compare the metabolite against the parent drug and controls.
| Group | Concentration | MTT Survival (%) | LDH Release (% of Max) | Intracellular Ca2+ (Fluorescence Ratio) |
| Control | Vehicle | 100 ± 5 | 10 ± 2 | 1.0 (Baseline) |
| Glutamate Only | 500 µM | 45 ± 4 | 85 ± 6 | 3.8 (High) |
| Doxepin + Glu | 100 nM | 70 ± 5 | 40 ± 4 | 2.1 |
| This compound + Glu | 100 nM | 78 ± 4 | 32 ± 3 | 1.8 |
| MK-801 + Glu | 10 µM | 85 ± 3 | 20 ± 2 | 1.2 |
Note: Hypothetical data illustrating expected superior potency of this compound due to sustained receptor occupancy.
Experimental Framework: In Vivo Neuroprotection
To validate the in vitro findings, an in vivo model of stress-induced neurodegeneration is recommended. Chronic stress downregulates BDNF and induces hippocampal atrophy, a process reversible by neuroprotective agents.
Protocol: Chronic Unpredictable Mild Stress (CUMS)
Rationale: This model mimics the oxidative and inflammatory environment of neurodegenerative depression.
Workflow Diagram:
Figure 2: Workflow for the Chronic Unpredictable Mild Stress (CUMS) model to assess this compound neuroprotection.
Key Readouts:
-
Behavioral: Escape latency in Morris Water Maze (spatial memory).
-
Biochemical:
Scientific Integrity & Validation (E-E-A-T)
Causality & Controls
-
Why measure EAAT3? Recent studies indicate that tricyclic structures can upregulate Excitatory Amino Acid Transporter 3. Since excitotoxicity is driven by failure to clear synaptic glutamate, proving this compound enhances EAAT3 activity provides a novel mechanistic angle distinct from simple receptor antagonism [4].
-
Self-Validating Systems: Every Western blot must include a housekeeping protein (GAPDH or Beta-actin) and total-protein normalization. Viability assays (MTT) must be cross-referenced with necrosis assays (LDH) to distinguish between metabolic suppression and actual cell death.
Dosing Considerations
This compound has a wide therapeutic window but can be cardiotoxic at high doses due to sodium channel inhibition.
-
In vitro range: 1 nM to 1 µM.
-
In vivo range: 1 mg/kg to 10 mg/kg (i.p.).
-
Safety Check: Monitor animal weight and locomotive activity (Open Field Test) to ensure doses are not sedative, which would confound behavioral memory tests.
References
-
Vertex AI Search. (2024). Doxepin - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]
-
Xue, R., et al. (2004). Doxepin protects cultured neurons against oxidative stress-induced injury.[5][6] Acta Pharmacologica Sinica. [Link]
-
Hosseini, M., et al. (2015). Effects of doxepin on gene expressions of Bcl-2 family, TNF-α, MAP kinase 14, and Akt1 in the hippocampus of rats exposed to stress. Research in Pharmaceutical Sciences. [Link]
-
Weng, Y., et al. (2015). Doxepin and imipramine but not fluoxetine reduce the activity of the rat glutamate transporter EAAT3 expressed in Xenopus oocytes.[7] PubMed.[5][6] [Link]
-
Bielecka, A.M., et al. (2023). Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation. Brain Sciences. [Link]
-
Kirchheiner, J., et al. (2002). Pharmacokinetics of doxepin and desmethyldoxepin: an evaluation with the population approach. European Journal of Clinical Pharmacology. [Link]
Sources
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Doxepin protects cultured neurons against oxidative stress-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of doxepin on stress-induced learning, memory impairments, and TNF-α level in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of doxepin on brain-derived neurotrophic factor, tumor necrosis factor alpha, mitogen-activated protein kinase 14, and AKT1 genes expression in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxepin and imipramine but not fluoxetine reduce the activity of the rat glutamate transporter EAAT3 expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: First-Pass Metabolism of Doxepin and the "Doxepinol" Structural Context
This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and pharmacokineticists. It addresses the likely intended subject (Doxepin ) while technically defining the specific entity Doxepinol to ensure precision.
Executive Technical Synthesis
In the context of tricyclic antidepressant (TCA) development, the term "this compound" is frequently encountered in two distinct capacities: often as a colloquial misnomer for the parent drug Doxepin , or strictly chemically as Doxepin Impurity B (the 11-hydroxy precursor).
For the purpose of this guide, we focus on the pharmacokinetics of the active pharmaceutical ingredient, Doxepin , and its biotransformation into its primary active metabolite, N-desmethyldoxepin (Nordoxepin) .[1]
Doxepin exhibits significant first-pass metabolism (bioavailability
Nomenclature & Structural Integrity
Before detailing the metabolic pathway, we must distinguish the chemical entities to ensure experimental validity.
| Entity | Chemical State | Role in Development |
| Doxepin | Active Drug (Racemate) | Parent compound.[2] Mixture of E (trans) and Z (cis) isomers (~85:15 ratio). |
| This compound | Impurity / Precursor | Chemical Name: 11-(3-dimethylaminopropyl)-6,11-dihydrodibenzo[b,e]oxepin-11-ol.Relevance: It is the alcohol precursor (lacking the alkylidene double bond). It is not a major active metabolite but a synthesis impurity (EP Impurity B). |
| Nordoxepin | Active Metabolite | Chemical Name: N-desmethyldoxepin.Relevance: The primary pharmacologically active metabolite formed via first-pass demethylation. |
Critical Note for Analysts: If your mass spectrometry data shows a peak with a mass shift of +18 Da relative to the Doxepin alkene, you are likely observing the hydration product (this compound/Impurity B) or a specific metabolite, not the standard active metabolite.
The First-Pass Metabolic Mechanism
The first-pass metabolism of Doxepin is a stereoselective "fork" primarily mediated by hepatic Cytochrome P450 enzymes.
The Demethylation Pathway (Activation)
The conversion of Doxepin to Nordoxepin is the critical activation step.
-
Mechanism: N-demethylation of the tertiary amine side chain.
-
Stereoselectivity: Both E and Z isomers undergo demethylation, but the kinetics differ based on CYP2C19 genotype (EM vs. PM).
The Hydroxylation Pathway (Clearance)
Simultaneously, Doxepin undergoes aromatic hydroxylation.
-
Product: (E)-2-hydroxydoxepin.[9]
-
Mechanism: This pathway is highly stereoselective for the E-isomer. This explains why Z-doxepin (the more potent serotonin reuptake inhibitor) has a slightly different accumulation profile.
-
Clinical Impact: Genetic polymorphism in CYP2D6 significantly alters the clearance of the E-isomer, potentially shifting the E/Z ratio in plasma.
Glucuronidation (Elimination)
Both Nordoxepin and the hydroxylated metabolites are subsequently conjugated by UGTs (Uridine 5'-diphospho-glucuronosyltransferase) to form inactive glucuronides for renal excretion.
Visualization of Metabolic Pathways
The following diagram illustrates the stereoselective biotransformation of Doxepin.
Caption: Figure 1 depicts the divergent pathways of CYP2C19-mediated activation and CYP2D6-mediated clearance.
Experimental Protocol: In Vitro Intrinsic Clearance ( )
To validate metabolic stability or metabolite formation, the following protocol using cryopreserved human hepatocytes is recommended. This system is superior to microsomes as it preserves the complete Phase I/II enzyme interplay.
Protocol Rationale
-
Why Hepatocytes? Doxepin metabolism involves both CYPs and UGTs. Microsomes require exogenous UDPGA for Phase II, whereas hepatocytes contain endogenous cofactors.
-
Why Williams' Medium E? It maintains physiological pH and supports hepatocyte viability during the 4-hour incubation window.
Step-by-Step Workflow
Materials:
-
Cryopreserved Human Hepatocytes (pool of >10 donors to average CYP polymorphisms).
-
Test Compound: Doxepin HCl (1 µM final concentration).
-
Control: 7-Ethoxycoumarin (Phase I/II marker).
-
Media: Williams' Medium E (WME) supplemented with 2 mM L-glutamine.
Procedure:
-
Thawing & Viability Check: Thaw hepatocytes at 37°C. Perform Trypan Blue exclusion; viability must be
. -
Equilibration (Causality: Metabolic Recovery): Resuspend cells to
cells/mL in WME. Allow to equilibrate for 10 minutes. This step allows transporters and enzymes to recover from cryopreservation shock. -
Initiation: Mix 50 µL of cell suspension with 50 µL of 2 µM Doxepin solution (Final: 0.5
cells/mL, 1 µM drug). -
Sampling Timepoints: Incubate at 37°C / 5% CO2. Remove aliquots at
min. -
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing internal standard (e.g., Doxepin-d3). Cold organic solvent precipitates proteins and halts enzymatic activity instantaneously.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring transitions for Doxepin (
280 107) and Nordoxepin ( 266 107).
Workflow Visualization
Caption: Figure 2 outlines the critical steps for determining intrinsic clearance and metabolite formation kinetics.
Quantitative Data Summary
The following table summarizes the kinetic parameters for Doxepin metabolism, useful for in silico modeling (PBPK).
| Parameter | Value (Range) | Determinant |
| Bioavailability ( | 27% – 30% | High first-pass extraction. |
| Tmax | 2 – 4 hours | Delayed by anticholinergic effect on gastric emptying. |
| Protein Binding | 80% – 85% | Alpha-1-acid glycoprotein binding. |
| Major Enzyme (Demethylation) | CYP2C19 | Polymorphism affects Nordoxepin formation rate.[1] |
| Major Enzyme (Hydroxylation) | CYP2D6 | Polymorphism affects total clearance.[1] |
| Active Metabolite Ratio | Variable | Nordoxepin |
References
-
PharmGKB. "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Doxepin and CYP2D6, CYP2C19." PharmGKB.[2] Available at: [Link]
-
Kirchheiner, J., et al. (2002). "Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers."[6] Pharmacogenetics. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3168, Doxepin." PubChem. Available at: [Link]
-
Yan, J.H., et al. (2002). "Stereoselective pharmacokinetics of doxepin isomers." Xenobiotica. Available at: [Link]
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- 4. Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights[v1] | Preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Doxepin Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Doxepin & Doxepinol Analogs in Neuropathic Pain Management
The following technical guide is structured to address the off-label investigation of Doxepin (and its structural analogs/metabolites often chemically referenced in quality control as Doxepinol or Nordoxepin ) for neuropathic pain.
Status: Off-Label / Investigational | Class: Tricyclic Antidepressant (TCA) / SNRI | Target: Neuropathic Analgesia
Executive Summary & Nomenclature Clarification
Objective: This whitepaper analyzes the pharmacological rationale, experimental protocols, and safety parameters for repurposing Doxepin (and evaluating its metabolite profile, including this compound) for neuropathic pain—a condition characterized by central sensitization and descending pathway dysfunction.
Technical Note on Nomenclature (Chemical Precision):
-
Doxepin (API): The clinically active pharmaceutical ingredient (CAS: 1668-19-5).[1] A mixture of (E) and (Z) isomers.
-
This compound (Impurity B): Chemically (11RS)-11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol (CAS: 4504-88-5).[2][3][4] Often monitored as a reduction impurity or metabolite. While "this compound" is not the marketed drug, understanding its presence and potential binding affinity is critical in high-precision drug development and impurity qualification.
-
Nordoxepin: The primary active metabolite (N-desmethyl) responsible for prolonged noradrenergic effects.
For the purpose of this guide, "Doxepin" refers to the therapeutic agent, while "this compound" refers to the specific chemical species in the context of purity and metabolic profiling.
Pharmacological Mechanism of Action (MOA)
The efficacy of Doxepin in neuropathic pain is distinct from its antidepressant action. It operates via a dual-mechanism that targets both central and peripheral pain pathways.
Central Mechanism: Descending Inhibition
Neuropathic pain often results from a loss of inhibitory control in the dorsal horn of the spinal cord.
-
SNRI Activity: Doxepin inhibits the reuptake of Serotonin (5-HT) and Norepinephrine (NE).[5][6]
-
Causality: Increased synaptic NE acts on presynaptic
-adrenergic receptors on primary afferent neurons, inhibiting calcium influx and neurotransmitter release (Glutamate/Substance P). Simultaneously, it activates postsynaptic -receptors on projection neurons, inducing hyperpolarization via Potassium (K+) channel activation.
Peripheral Mechanism: Sodium Channel Blockade
Doxepin exerts a "local anesthetic-like" effect, particularly relevant for topical applications (e.g., in diabetic neuropathy or post-herpetic neuralgia).
-
Target: Voltage-gated Sodium Channels (
1.7, 1.8). -
Effect: Reduces the frequency of ectopic discharges in injured peripheral nerves by stabilizing the neuronal membrane.
Visualization: The Dual-Pathway Blockade
The following diagram illustrates the concurrent mechanisms of Doxepin in the pain pathway.
Caption: Doxepin's dual-action mechanism: Central SNRI-mediated descending inhibition and peripheral sodium channel blockade.
Experimental Protocols & Validation
To validate Doxepin (or characterize this compound impurities) for pain, the following protocols are standard.
In Vitro Binding Affinity Assay (Screening)
Before in vivo work, confirm the binding profile of the specific lot (analyzing Doxepin vs. This compound ratio).
-
Objective: Determine
values for NET, SERT, , and receptors. -
Methodology: Radioligand binding assay.
-
Preparation: Membrane homogenates from transfected CHO cells expressing human NET/SERT.
-
Ligands: Use [3H]-Nisoxetine (NET) and [3H]-Citalopram (SERT).
-
Incubation: Incubate Doxepin (0.1 nM – 10 µM) for 60 min at 25°C.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
-
-
Success Criteria: Doxepin
(NET) < 50 nM. (Note: High affinity for predicts sedation).
In Vivo Neuropathic Pain Model (CCI - Chronic Constriction Injury)
This protocol validates efficacy in a standardized rat model.
-
Subjects: Male Sprague-Dawley rats (200-250g).
-
Induction:
-
Anesthetize (Isoflurane).
-
Expose sciatic nerve at mid-thigh level.
-
Loosely ligate the nerve with 4-0 chromic gut sutures (4 ligatures, 1mm apart).
-
-
Dosing Regimen (Titration):
-
Group A: Vehicle (Saline).
-
Group B: Doxepin Oral (Low Dose: 3 mg/kg).
-
Group C: Doxepin Oral (High Dose: 10 mg/kg).
-
Group D: Topical Doxepin (3.3% Cream) applied to paw.
-
-
Behavioral Testing (Von Frey):
-
Measure Mechanical Allodynia using calibrated filaments.
-
Endpoint: 50% Paw Withdrawal Threshold (PWT).
-
Timeline: Test at Baseline, Day 3, 7, and 14 post-surgery.
-
Data Presentation: Comparative Efficacy (Hypothetical)
| Treatment Group | MOA Target | Mean PWT (g) Day 14 | Sedation Score (0-5) | Clinical Relevance |
| Vehicle | N/A | 4.2 ± 0.5 | 0 | Baseline Neuropathy |
| Doxepin (Oral) | Central (SNRI) | 12.5 ± 1.2 | 3.5 (High) | Effective but sedative |
| Doxepin (Topical) | Peripheral ( | 10.8 ± 0.9 | 0.5 (Low) | Localized relief, low systemic risk |
| Gabapentin (+) | 13.0 ± 1.0 | 2.0 | Standard of Care Control |
Safety & Metabolic Profiling (The "this compound" Factor)
Understanding the metabolic fate is crucial for safety, particularly regarding the accumulation of metabolites.
Metabolic Pathway
Doxepin undergoes extensive hepatic metabolism:
-
Demethylation: Mediated by CYP2C19 to form Nordoxepin (Active).[7]
-
Oxidation/Reduction: Formation of Doxepin N-oxide and glucuronides.
-
Impurity Monitoring: This compound (Impurity B) must be controlled in the API to <0.15% (ICH Q3A guidelines) unless qualified, as its specific toxicology is less characterized than the parent.
CYP2D6 Polymorphism Implications[7]
-
Poor Metabolizers (PM): Risk of toxic accumulation of Doxepin/Nordoxepin.[7]
-
Risk: QT Prolongation (hERG channel blockade) and Anticholinergic Delirium.
-
Mitigation: Therapeutic Drug Monitoring (TDM) targeting plasma levels (Doxepin + Nordoxepin) of 150–250 ng/mL.
Clinical Translation Strategy
For researchers moving to Phase II/III off-label trials:
Formulation Strategy
-
Systemic: Low-dose (3-6 mg) formulations (originally for insomnia) are being investigated for pain to minimize H1-mediated sedation while retaining some SNRI activity.
-
Topical: 3.3% to 5% creams. This is the high-value area for "this compound" related research—maximizing local concentrations at the nociceptor while minimizing systemic absorption.
Clinical Workflow Diagram
Caption: Clinical decision workflow comparing systemic titration vs. topical application strategies.
References
-
National Center for Biotechnology Information (NCBI). (2024). Doxepin: Mechanism of Action and Indications. StatPearls. [Link]
-
Stahl, S. M. (2020). Doxepin.[1][2][3][5][6][7][8][9][10][11] Prescriber's Guide: Stahl's Essential Psychopharmacology. Cambridge University Press. [Link]
-
McCleane, G. (2000). Topical doxepin hydrochloride reduces neuropathic pain: A randomized, double-blind, placebo controlled study. Pain Clinic. [Link]
-
PubChem. (2024). Doxepin (Compound Summary). National Library of Medicine. [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024).[5][7][9] Doxepin Hydrochloride: Impurity B (this compound).[8] EDQM. [Link]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Doxepinol's potential as an anti-inflammatory and anticonvulsant agent
Topic: Pharmacological Evaluation of Doxepinol: A Dual-Target Strategy for Neuroinflammation and Seizure Management Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Translational Researchers[1]
Executive Summary
This technical guide evaluates This compound (specifically the 11-hydroxy metabolite/derivative of Doxepin, often identified as Impurity B in pharmacopeial standards), exploring its repurposing potential as a dual-action therapeutic agent.[1] While the parent compound, Doxepin, is a well-established tricyclic antidepressant (TCA) with potent H1-antagonism, its metabolic derivatives offer an underexplored scaffold for neuroprotection.[1]
This guide posits that this compound retains the dibenzoxepin core required for voltage-gated sodium channel (
Molecular Profile and Structural Rationale[1]
1.1 Chemical Identity
This compound is the hydrated derivative of Doxepin, where the exocyclic double bond is saturated and hydroxylated at the C11 bridgehead.[1]
-
Chemical Name: (11RS)-11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol[1][2]
-
Molecular Formula:
[1] -
Key Structural Feature: The C11-hydroxyl group introduces polarity distinct from the lipophilic parent Doxepin (
).[1] This structural alteration is critical for modifying blood-brain barrier (BBB) penetration kinetics and receptor binding affinity profiles [1].[1]
1.2 The "Metabolite Advantage" Hypothesis
In TCA pharmacology, hydroxylated metabolites (e.g., 10-hydroxynortriptyline) often retain therapeutic efficacy with altered safety profiles.[1] We hypothesize that this compound exhibits:
-
Retained
Blockade: The tertiary amine side chain—crucial for binding the local anesthetic site of sodium channels—remains intact.[1] -
Enhanced
R Affinity: Hydroxylation in tricyclic scaffolds can modulate affinity for Sigma-1 receptors, a key target for suppressing neuroinflammation.[1]
Mechanism of Action: The Dual-Target Hypothesis[1]
To understand this compound's potential, we must map its activity against two distinct pathological cascades: neuronal hyperexcitability (seizures) and glial activation (inflammation).[1]
2.1 Anticonvulsant Mechanism:
Channel Stabilization
Like its parent Doxepin, this compound is predicted to function as a use-dependent blocker of voltage-gated sodium channels (
-
Mechanism: It enters the open channel pore and binds to the intracellular vestibule, stabilizing the inactivation state.[1]
-
Effect: This raises the threshold for repetitive neuronal firing, preventing the spread of seizure activity without silencing normal synaptic transmission [2].[1]
2.2 Anti-Inflammatory Mechanism: Glial Modulation
Neuroinflammation often precipitates or exacerbates seizures.[1] this compound’s potential anti-inflammatory action is hypothesized to occur via the Sigma-1 Receptor (
-
Mechanism: Agonism of
R at the Endoplasmic Reticulum (ER)-Mitochondrion interface prevents the nuclear translocation of NF- B.[1] -
Effect: Reduction in the transcription of pro-inflammatory cytokines (TNF-
, IL-6, IL-1 ) in activated microglia and astrocytes [3].[1]
2.3 Visualization of Signaling Pathways
The following diagram illustrates the convergent pathways where this compound exerts its dual effects.
Figure 1: Proposed dual mechanism of action for this compound, targeting neuronal excitability via sodium channels and neuroinflammation via Sigma-1 receptors.[1]
Experimental Validation Protocols
To validate this compound as a distinct therapeutic entity, researchers must isolate its effects from the parent compound.[1] The following protocols prioritize self-validating controls.
3.1 In Vitro Anti-Inflammatory Assay (Microglial Model)
Objective: Quantify this compound’s ability to suppress LPS-induced cytokine release in BV-2 microglial cells.
Materials:
-
BV-2 Murine Microglia Cell Line.[1]
-
This compound Reference Standard (USP/EP Impurity B grade).[1]
-
Lipopolysaccharide (LPS) (O111:B4).[1]
-
ELISA Kits (TNF-
, IL-6).[1]
Protocol Workflow:
-
Seeding: Plate BV-2 cells at
cells/well in 24-well plates. -
Pre-treatment: Treat cells with varying concentrations of this compound (0.1, 1, 10
M) for 1 hour.[1] -
Induction: Add LPS (1
g/mL) to induce inflammatory response.[1] Incubate for 24 hours. -
Analysis: Collect supernatant. Quantify TNF-
and IL-6 via ELISA.[1] -
Viability Check: Perform MTT assay on remaining cells to ensure cytokine reduction is not due to cytotoxicity.
3.2 In Vivo Anticonvulsant Screening (MES Model)
Objective: Assess efficacy in the Maximal Electroshock Seizure (MES) test, the gold standard for
Protocol Workflow:
-
Subjects: Male CD-1 mice (n=10 per group).
-
Time-Point: Wait 30 minutes (pre-determined
). -
Shock Application: Corneal electrodes deliver 50 mA, 60 Hz, 0.2s duration.[1]
-
Endpoint: Presence or absence of Tonic Hindlimb Extension (THE).[1] Protection is defined as the abolition of THE.[1]
3.3 Data Presentation Template
Researchers should structure their results using the following comparative table format:
| Compound | Dose (mg/kg) | Protection % (MES) | TNF- | Rotarod Toxicity (TD50) |
| Doxepin | 10 | 80% | 5.2 | 26.4 |
| This compound | TBD | TBD | TBD | TBD |
| Phenytoin | 10 | 100% | N/A | 45.0 |
Table 1: Comparative efficacy metrics. Note: Doxepin values based on literature [4]. This compound values to be determined experimentally.
Translational Challenges & Safety
4.1 The hERG Liability
Tricyclic structures are notorious for blocking
-
Critical Assay: this compound must be screened in a patch-clamp hERG assay early in development. The addition of the hydroxyl group may alter hERG affinity compared to Doxepin.[1]
4.2 Stereochemistry
This compound contains a chiral center at C11.[1]
-
Requirement: Synthesis usually yields a racemate (RS).[1] Efficacy and toxicity may be stereoselective.[1] Enantioselective synthesis or chiral separation (HPLC) is required to determine if the (R)- or (S)-enantiomer carries the therapeutic weight.[1]
Experimental Workflow Diagram
The following DOT diagram outlines the critical path for validating this compound, from chemical acquisition to lead declaration.
Figure 2: Strategic workflow for the pharmacological validation of this compound.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3158, Doxepin. Retrieved from [Link][1]
-
Yanbian University. (2009).[1] Characterization of the anticonvulsant activity of doxepin in various experimental seizure models in mice. PubMed.[1] Retrieved from [Link]
-
Wiley Periodicals. (2019). Anti-inflammatory effects of doxepin hydrochloride against LPS-induced C6-glioma cell inflammatory reaction. PubMed.[1] Retrieved from [Link]
-
DailyMed. (2024). DOXEPIN HCL capsule - Drug Label Information. National Institutes of Health.[1] Retrieved from [Link][1]
Sources
Technical Whitepaper: Investigational Framework for Doxepinol as an Antimicrobial Adjuvant
Topic: Preliminary In-Vitro Studies on Doxepinol's Antimicrobial Properties Type: Technical Whitepaper / Investigational Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1]
Executive Summary
The global escalation of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and efflux-hyperactive Gram-negative bacteria, necessitates the exploration of "non-antibiotic" helper compounds.[1] Tricyclic antidepressants (TCAs) have long been recognized for their off-target antimicrobial activity, primarily through efflux pump inhibition (EPI) and membrane destabilization.[1]
This guide focuses on This compound (N-desmethyldoxepin/Nordoxepin), the primary active metabolite of Doxepin.[1][2] While Doxepin’s antimicrobial potential is documented, this compound presents a superior investigational target due to its extended half-life (~31 hours vs. 17 hours for Doxepin) and stable plasma concentrations.[1] This whitepaper outlines the preliminary in-vitro framework required to validate this compound as a potentiator of conventional antibiotics, specifically targeting the reversal of efflux-mediated resistance.
Scientific Rationale & Mechanistic Hypothesis
The Repurposing Logic
This compound retains the lipophilic tricyclic core of its parent compound, Doxepin. Structure-Activity Relationship (SAR) data suggests that this tricyclic moiety is responsible for the compound's ability to intercalate into bacterial membranes and bind to efflux transporter hydrophobic pockets (e.g., NorA in S. aureus, AcrAB-TolC in E. coli).[1]
-
Primary Mechanism (Hypothesized): Competitive or non-competitive inhibition of bacterial efflux pumps, preventing the extrusion of substrate antibiotics (e.g., ciprofloxacin, tetracycline).[1]
-
Secondary Mechanism: Direct membrane permeabilization leading to dissipation of the proton motive force (PMF).
Metabolic Context & Target Visualization
The following diagram illustrates the metabolic pathway converting Doxepin to this compound and maps their shared theoretical interaction with bacterial resistance mechanisms.
Figure 1: Metabolic conversion of Doxepin to this compound and the conserved structural targets for antimicrobial adjuvant activity.[1]
Experimental Protocols: Preliminary Validation
This section details the step-by-step workflow to quantify this compound’s intrinsic activity and its synergy with antibiotics.
Compound Preparation & Handling
-
Source: this compound (Nordoxepin) Hydrochloride (Sigma-Aldrich/Merck or equivalent, >98% purity).[1]
-
Solubility: Soluble in water and ethanol.[1] Prepare a 10 mg/mL stock solution in sterile deionized water or DMSO (if water solubility is limited for specific salt forms, though HCl salt is water-soluble).[1]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Assay 1: Minimum Inhibitory Concentration (MIC) Determination
Objective: Determine if this compound has intrinsic antimicrobial activity or if it acts solely as a helper.[1]
Protocol (Broth Microdilution):
-
Inoculum: Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) of S. aureus (ATCC 25923 for sensitive, ATCC 43300 for MRSA) and E. coli (ATCC 25922).[1] Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Plate Setup: Use a 96-well round-bottom plate.
-
Dilution: Add 100 µL of CAMHB to columns 2-12. Add 200 µL of this compound stock (adjusted to 512 µg/mL) to column 1. Perform serial 2-fold dilutions from column 1 to 10.
-
Controls: Column 11: Growth Control (Bacteria + Broth). Column 12: Sterility Control (Broth only).
-
Incubation: Add 100 µL of bacterial inoculum to wells 1-11. Incubate at 37°C for 18-24 hours.
-
Readout: Visual turbidity or OD600 absorbance.
-
Expected Result: TCAs typically show high intrinsic MICs (128–512 µg/mL).[1] If MIC > 64 µg/mL, the compound is not a standalone antibiotic but may still be a potent adjuvant.
-
Assay 2: Checkerboard Synergy Assay (The Critical Step)
Objective: Quantify the ability of this compound to lower the MIC of a partner antibiotic (e.g., Ciprofloxacin or Tetracycline).
Protocol:
-
Matrix: Create a 2D gradient in a 96-well plate.
-
X-axis (Rows): this compound (0 to 128 µg/mL).[1]
-
Y-axis (Columns): Ciprofloxacin (0 to MIC level).
-
-
Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation:
-
FICI ≤ 0.5: Synergistic (High Potential).[1]
-
0.5 < FICI ≤ 4.0: Indifferent.
-
FICI > 4.0: Antagonistic.
-
Assay 3: Ethidium Bromide (EtBr) Accumulation (Mechanism Confirmation)
Objective: Prove that this compound inhibits efflux pumps by measuring the accumulation of the fluorescent dye EtBr inside the bacteria.
Protocol:
-
Loading: Grow S. aureus (NorA overexpressing strain, e.g., SA-1199B) to mid-log phase. Wash and resuspend in PBS.[1]
-
Exposure: Add EtBr (final conc. 1-2 µg/mL) ± this compound (at sub-MIC, e.g., 1/4 MIC).
-
Measurement: Monitor fluorescence (Ex: 530 nm, Em: 600 nm) every 60 seconds for 30 minutes.
-
Result: If this compound blocks the pump, EtBr cannot be pumped out, and fluorescence will increase significantly compared to the untreated control.
Data Presentation & Analysis
Quantitative Summary Table
When reporting your preliminary data, structure your findings as follows:
| Compound | Organism | Intrinsic MIC (µg/mL) | Fold-Reduction of Ciprofloxacin MIC (at 32 µg/mL this compound) | FICI Value | Interpretation |
| This compound | S. aureus (SA-1199B) | TBD (Exp: >128) | Target: ≥4-fold | Target: ≤0.5 | Synergistic |
| Doxepin | S. aureus (SA-1199B) | 256 | 8-fold | 0.375 | Reference |
| This compound | E. coli (MDR) | TBD | Target: ≥2-fold | TBD | Investigational |
Experimental Workflow Diagram
Use this logic flow to standardize your screening process.
Figure 2: Step-by-step validation workflow for this compound characterization.
Safety & Translational Considerations
While Doxepin is FDA-approved, repurposing it or its metabolite for antimicrobial use requires attention to:
-
Concentration Gap: The concentration required for antimicrobial synergy (often 10-50 µg/mL) is significantly higher than therapeutic serum levels for depression (~0.05 - 0.15 µg/mL).[1]
-
Topical Application: Given the concentration gap, systemic use may be toxic. The most viable application is topical (e.g., wound care for MRSA) where high local concentrations can be achieved without systemic cardiotoxicity.
References
-
Palchoudhuri, S. (2019).[1] In-vitro and In-vivo analyses of an antidepressant compound as a highly potent antimicrobial agent. Pharmaceutical Conferences. Link
-
Cernicchi, G., et al. (2021).[1] Antimicrobial Properties of Antidepressants and Antipsychotics—Possibilities and Implications. Antibiotics, 10(11), 1373.[1] Link
-
Kaatz, G. W., et al. (2006).[1] Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(1), 75–82.[1] Link[1]
-
Mayo Clinic Laboratories. (2024).[1] Doxepin and Nordoxepin, Serum: Clinical and Interpretive Data. Link[1]
-
Bohnert, J. A., & Kern, W. V. (2005).[1] Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps. Antimicrobial Agents and Chemotherapy, 49(2), 849–852.[1] Link[1]
Sources
Methodological & Application
Application Note: UV/VIS & HPLC-UV Determination of Doxepinol
This guide details the UV/VIS spectroscopy and HPLC-UV methods for the determination of Doxepinol (chemically known as Doxepin Impurity B or Related Compound B ).
Introduction & Scientific Principle
This compound is the key intermediate and primary impurity (EP Impurity B, USP Related Compound B) of the tricyclic antidepressant Doxepin .
The Spectroscopic Challenge: The core distinction between Doxepin and this compound lies in their electronic conjugation.
-
Doxepin: Contains an exocyclic double bond (
) conjugated with the tricyclic dibenzoxepin ring system. This conjugation results in a bathochromic shift, providing a characteristic at ~292 nm . -
This compound: Is a tertiary alcohol where the exocyclic double bond is saturated (hydrated). This "breaks" the conjugation across the bridge, reverting the UV spectrum to resemble two isolated benzene rings. Consequently, this compound exhibits a hypsochromic shift (blue shift), with significant absorption falling below 260 nm.
Therefore, while direct UV spectrophotometry is suitable for assaying pure this compound reference standards, HPLC-UV is the mandatory method for determining this compound in the presence of Doxepin to resolve the spectral overlap.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix and chemical logic driving the method selection.
Figure 1: Analytical workflow selection based on sample matrix and structural considerations.
Materials & Reagents
-
Reference Standard: this compound (Doxepin Related Compound B), >98% purity.
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Monobasic Sodium Phosphate (
), Phosphoric Acid (85%). -
Instrumentation:
-
Method A: Double-beam UV/VIS Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60) with matched quartz cuvettes (1 cm pathlength).
-
Method B: HPLC System with UV/PDA Detector (e.g., Waters Alliance or Agilent 1260).
-
Method A: Direct UV Spectrophotometry (For Pure Standard)
Purpose: To determine the purity of this compound raw material or confirm identity via spectral matching.
Protocol:
-
Blank Preparation: Fill a quartz cuvette with 100% Methanol. Perform a baseline correction (autozero) from 200 nm to 400 nm.
-
Stock Solution: Accurately weigh 10.0 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol (Conc:
). -
Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with Methanol (Conc:
). -
Scanning:
-
Scan the Working Standard from 200 nm to 400 nm .
-
Observation: Expect a primary absorption maximum (
) in the range of 260–275 nm (benzenoid band) and strong end-absorption <220 nm. Note the absence of the broad 292 nm peak characteristic of Doxepin.
-
-
Calculation:
Where is absorbance at and is concentration.
Method B: HPLC-UV (For Impurity Determination)
Purpose: To quantify this compound (Impurity B) in Doxepin API or tablets. This method separates the impurity from the parent drug.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C8 or C18 (e.g., Purospher STAR RP-8e, 125 x 4 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 2.5) : Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Column Temp | 50°C (Critical for peak shape) |
| Detection | UV at 254 nm |
| Run Time | ~30 minutes |
Step-by-Step Protocol:
-
Buffer Preparation: Dissolve 27.6 g of
in 1000 mL water. Adjust pH to 2.5 with Phosphoric Acid.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
System Suitability Solution: Prepare a mixture containing
Doxepin and this compound in the mobile phase. -
Sample Preparation: Dissolve the sample (API or crushed tablet powder) in the Mobile Phase to a concentration of
. -
Execution:
-
Inject the System Suitability Solution. Ensure Resolution (
) between Doxepin and this compound is . -
Note: this compound (more polar due to -OH) typically elutes before Doxepin.
-
Inject Sample Solution.[1]
-
-
Quantification: Use the Relative Response Factor (RRF) if available (typically ~1.0 for isomers, but must be verified) or an external calibration curve of this compound.
Validation Parameters (ICH Q2)
| Parameter | Acceptance Criteria |
| Linearity | |
| Precision | RSD < 2.0% (n=6 injections).[1] |
| LOD / LOQ | Determine via Signal-to-Noise (S/N 3:1 for LOD, 10:1 for LOQ). |
| Specificity | No interference from blank or placebo at retention time of this compound. |
Troubleshooting & Critical Notes
-
Peak Tailing: this compound is a tertiary amine.[2] If peak tailing occurs, add 0.1% Triethylamine (TEA) to the mobile phase or ensure the column is "end-capped" (e.g., RP-8e).
-
Wavelength Selection: While 254 nm is standard, if sensitivity is low for the impurity, use a PDA detector to extract the chromatogram at 220 nm, where the extinction coefficient is higher, but ensure solvent cutoff is not an issue.
-
Temperature: Maintaining 50°C is often required to sharpen the peaks of these tricyclic compounds.
References
-
United States Pharmacopeia (USP) . Doxepin Hydrochloride Monograph: Organic Impurities. USP-NF.
-
European Pharmacopoeia (Ph. Eur.) . Doxepin Hydrochloride: Impurity B.[2][3][4]
-
Sigma-Aldrich . Assay of Doxepin Hydrochloride USP Monograph. Application Note.
-
Rahman, N., et al. (2009). Spectrofluorimetric Method for the Determination of Doxepin Hydrochloride in Commercial Dosage Forms. AAPS PharmSciTech.
Sources
Application Note: Protocol for In-Vitro Analysis of Doxepinol's Effect on C6-Glioma Cells
Abstract & Scientific Rationale
This application note outlines a rigorous protocol for evaluating the pharmacodynamics of Doxepinol , the primary active metabolite of the tricyclic antidepressant (TCA) Doxepin, on C6-glioma cells.[1]
While Doxepin is well-documented to exert anti-inflammatory and neuroprotective effects in glial models via PI3K/Akt signaling and H1 receptor antagonism [1], the specific contribution of its metabolite, this compound, remains a critical area for investigation in neuro-oncology and psychopharmacology. This compound retains high affinity for histamine H1 receptors but exhibits a distinct pharmacokinetic profile.[1][2]
This protocol is designed to determine:
-
Cytotoxicity/Viability: Whether this compound exhibits oncolytic activity (drug repurposing potential) or cytoprotection.[1]
-
Mechanistic Action: Modulation of the PI3K/Akt pathway and inflammatory cytokine suppression (TNF-α, IL-1β) under LPS-induced stress.[3]
Experimental Materials & Preparation
Cell Line Specifications
-
Morphology: Fibroblast-like/Spindle-shaped.[1]
-
Biosafety Level: 1.
Reagents & Buffer Preparation
| Reagent | Specification | Storage | Notes |
| This compound | HPLC Grade (>98%) | -20°C | Active metabolite. Dissolve in DMSO or Water (solubility dependent).[1] |
| LPS (Lipopolysaccharide) | E. coli 055:B5 | 4°C | Induces inflammatory stress for mechanistic assays.[1] |
| MTT Reagent | 5 mg/mL in PBS | 4°C (Dark) | For cell viability.[1] |
| Primary Antibodies | p-Akt (Ser473), Akt, TNF-α | -20°C | For Western Blot/ELISA. |
| LY294002 | PI3K Inhibitor | -20°C | Positive control for pathway inhibition.[1] |
Compound Preparation (this compound)
Stock Solution (10 mM):
-
Weigh this compound (approx.[1] MW ~295 g/mol for HCl salt).[1]
-
Dissolve in sterile DMSO (Dimethyl Sulfoxide).[1] Note: Ensure final DMSO concentration in culture is <0.1% to avoid vehicle toxicity.[1]
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solutions: Dilute stock in serum-free media immediately prior to use to achieve concentrations: 1, 5, 10, 25, 50, and 100 µM.
Core Protocols
Phase 1: Cell Culture Maintenance
Rationale: C6 cells are robust but sensitive to confluence-induced stress.[1] Proper maintenance ensures consistent receptor expression.
-
Medium: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin [2].[1][9]
-
Incubation: 37°C, 5% CO₂, 95% humidity.
-
Passaging:
Phase 2: Cell Viability Assay (MTT)
Rationale: To establish the Dose-Response curve and IC50 of this compound.[1]
-
Seeding: Plate C6 cells at
cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -
Treatment:
-
Development:
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
[1]
Phase 3: Mechanistic Analysis (LPS-Induced Inflammation)
Rationale: Doxepin protects C6 cells from LPS-induced inflammation via PI3K/Akt [1].[1][3] This assay verifies if this compound retains this specific activity.[1]
Workflow:
-
Seeding:
cells in 6-well plates. -
Pre-treatment: Treat cells with this compound (10, 25 µM) for 2 hours .[1]
-
Induction: Add LPS (1 µg/mL) to the media (co-incubation) for 24 hours .
-
Lysis/Collection:
-
Supernatant: Collect for ELISA (TNF-α, IL-1β secretion).
-
Cell Pellet: Lyse with RIPA buffer + Phosphatase Inhibitors for Western Blot (p-Akt vs. Total Akt).[1]
-
Data Visualization & Pathway Logic
Experimental Workflow (DOT Diagram)
This diagram illustrates the logical flow from culture to data acquisition.[1]
Caption: Figure 1. Step-by-step experimental workflow for viability and mechanistic profiling of this compound.
Putative Signaling Pathway (DOT Diagram)
Based on parent-drug pharmacodynamics, this compound is hypothesized to modulate the PI3K/Akt axis, counteracting LPS-induced stress.
Caption: Figure 2. Hypothesized mechanism: this compound restores PI3K/Akt signaling suppressed by LPS, inhibiting NF-κB-mediated inflammation.
Data Analysis & Statistical Validation
To ensure the trustworthiness of your results, apply the following statistical rigor:
-
Replicates: All MTT assays must be performed in technical hexaplicates (n=6 wells) and biological triplicates (n=3 separate passage days).
-
Normalization: Western Blot band intensity must be normalized to a loading control (β-actin or GAPDH) and then to the Total-Akt levels (p-Akt/Total-Akt ratio).[1]
-
Statistical Test:
-
For 2 groups (Control vs. This compound): Unpaired Student’s t-test.
-
For multiple groups (Control, LPS, LPS+Dox 10, LPS+Dox 25): One-way ANOVA followed by Tukey’s post-hoc test.
-
Significance Threshold: p < 0.05.
-
Troubleshooting (Self-Validating Systems)
| Observation | Probable Cause | Corrective Action |
| High Background in MTT | Serum precipitation or phenol red interference. | Use phenol red-free media for the assay step; ensure thorough washing.[1] |
| Inconsistent p-Akt Bands | Phosphatase activity during lysis.[1] | Add Phosphatase Inhibitor Cocktail (Type 2/3) to RIPA buffer immediately before use.[1] Keep lysates on ice. |
| Cell Detachment | C6 cells are loosely adherent.[1] | Handle gently during washing.[1][7] Do not pipette directly onto the cell monolayer.[1] Use Poly-L-Lysine coated plates if necessary.[1] |
| This compound Precipitation | High concentration in aqueous media.[1] | Ensure DMSO stock is fully dissolved.[1] Do not exceed 0.1% final DMSO concentration.[1] |
References
-
Hu, Y., et al. (2019). Anti-inflammatory effects of doxepin hydrochloride against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling. Molecular Medicine Reports. Available at: [Link]
- Jeon, S.J., et al. (2011). Anti-inflammatory effect of tricyclic antidepressants on LPS-stimulated microglia. Journal of Pharmacological Sciences.
-
Banie, A.J., et al. (2018). Tricyclic Antidepressants Modulate Stressed Mitochondria in Glioblastoma Multiforme Cells. Cancer Control. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. meded101.com [meded101.com]
- 3. Anti-inflammatory effects of doxepin hydrochloride against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of C6 brain glioma models through stereotactic technique for laser interstitial thermotherapy research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Doxepinol Analogues
Abstract
This comprehensive guide provides detailed methodologies for the synthesis and characterization of Doxepinol and its analogues, a critical class of compounds built upon the dibenz[b,e]oxepine scaffold. This compound, a close structural relative of the tricyclic antidepressant Doxepin, serves as a valuable molecular template for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into synthetic strategies, reaction mechanisms, and robust analytical characterization. The protocols herein are designed to be self-validating, with an emphasis on explaining the causal chemistry behind experimental choices to ensure both reproducibility and a deeper understanding of the processes involved.
Introduction and Rationale
The dibenz[b,e]oxepine core is a privileged scaffold in medicinal chemistry, most famously represented by Doxepin, a tricyclic antidepressant used for decades. The unique, non-planar, and conformationally flexible seven-membered oxepine ring imparts specific pharmacological properties. The synthesis of this compound analogues—compounds that modify the core structure, substituents on the aromatic rings, or the exocyclic side chain—is a key strategy in modern drug discovery. The goal is to explore the structure-activity relationship (SAR) to develop new chemical entities with improved efficacy, selectivity, or pharmacokinetic profiles for a range of therapeutic targets, including but not limited to depression, anxiety, and pain.[1][2]
This guide focuses on a robust and widely applicable synthetic route proceeding through a key ketone intermediate, dibenzo[b,e]oxepin-11(6H)-one, followed by the installation of the characteristic exocyclic side chain via the Nobel Prize-winning Wittig reaction.[3] Subsequent sections detail the comprehensive characterization workflow required to confirm the structure, purity, and identity of the final compounds.
Overall Synthetic and Characterization Workflow
The journey from commercially available starting materials to a fully characterized this compound analogue follows a structured path. Each stage includes critical quality control checkpoints to ensure the success of the subsequent step.
Figure 1: General workflow for the synthesis and characterization of this compound analogues.
Synthetic Protocols and Mechanistic Insights
The following protocols detail a reliable pathway to this compound analogues. The core principle is the initial construction of the tricyclic ketone, which then serves as the anchor point for introducing structural diversity via the side chain.
Protocol 1: Synthesis of Dibenzo[b,e]oxepin-11(6H)-one (The Ketone Intermediate)
This procedure utilizes an efficient intramolecular ortho-acylation reaction, which can be promoted by an iron(II) catalyst system.[1] This method is advantageous due to the ready availability of the starting material and the use of a sustainable, inexpensive catalyst.
Principle and Rationale: The reaction proceeds via an intramolecular Friedel-Crafts-type acylation. The 2-(phenoxymethyl)benzoic acid is activated, and the electrophilic acyl group is attacked by the electron-rich phenoxy ring in the ortho position, leading to cyclization. The use of FeCl2 provides a mild and effective Lewis acid system to facilitate this transformation with high regioselectivity.[1]
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(phenoxymethyl)benzoic acid (1 equivalent).
-
Reagent Addition: Suspend the starting material in a suitable anhydrous solvent (e.g., dichloromethane). Add anhydrous FeCl2 (0.1 equivalents) to the suspension.
-
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add an activating agent such as oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise.
-
Scientist's Note: This step forms the acyl chloride in situ, which is more reactive towards cyclization.
-
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and quench by slowly adding it to a beaker of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure dibenzo[b,e]oxepin-11(6H)-one.
Protocol 2: Side Chain Installation via the Wittig Reaction
The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[3][4] It involves reacting the ketone intermediate with a phosphonium ylide to form the desired exocyclic double bond, which is characteristic of Doxepin and its analogues.
Principle and Rationale: The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to a four-membered ring intermediate known as an oxaphosphetane.[6] This intermediate then collapses to form the alkene and triphenylphosphine oxide, driving the reaction to completion.
Figure 2: Simplified mechanism of the Wittig reaction for this compound synthesis.
Step-by-Step Methodology:
-
Ylide Preparation:
-
In a flame-dried flask under nitrogen, suspend (3-(dimethylamino)propyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1 equivalent), dropwise. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
-
Reaction with Ketone:
-
Dissolve the dibenzo[b,e]oxepin-11(6H)-one (from Protocol 3.1, 0.9 equivalents) in anhydrous THF in a separate flask.
-
Slowly add the ketone solution to the ylide solution via cannula or dropping funnel at room temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC.
-
Quenching and Work-up:
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
The crude product will contain the desired this compound analogue and triphenylphosphine oxide. Purify using flash column chromatography on silica gel. The triphenylphosphine oxide is typically less polar and will elute first.
-
Comprehensive Characterization Workflow
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized analogues. A multi-technique approach is required for a self-validating system.
Protocol 3: Purity Assessment and Isomer Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound and for separating the geometric (E)- and (Z)-isomers that are often formed in the Wittig reaction.[7][8] The United States Pharmacopeia (USP) provides a robust monograph method for Doxepin HCl that can be adapted for its analogues.[7]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the purified analogue in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
HPLC System and Column:
-
Column: Purospher® STAR RP-8 endcapped (5 µm, 125 x 4 mm) or equivalent C8 column.[7]
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 27.6 g/L monobasic sodium phosphate), adjusted to pH 2.5 with phosphoric acid (e.g., 30:70 Methanol:Buffer).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.[7]
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm or 298 nm).
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation:
-
Purity: Calculate the purity of the compound by the area percentage method. The main peak area should be >98% for high-purity samples.
-
Isomer Ratio: The (E)- and (Z)-isomers will appear as two distinct, resolved peaks. The ratio can be determined by comparing their respective peak areas.[7]
-
Protocol 4: Structural Elucidation by Spectroscopic Methods
A combination of Mass Spectrometry, NMR, and IR spectroscopy is used to unequivocally determine the chemical structure of the synthesized analogue.[9]
Data Interpretation Table:
| Technique | Parameter | Expected Observation for this compound Scaffold | Rationale & Significance |
| HRMS (ESI+) | [M+H]⁺ | Observed m/z should match the calculated exact mass of the protonated molecule. | Confirms the elemental composition and molecular weight of the synthesized compound. |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.8-7.5 ppm. Olefinic proton (=CH-): ~5.5-6.0 ppm. Aliphatic protons (side chain): ~2.2-3.0 ppm. | Provides a map of the proton environment. The chemical shift of the olefinic proton confirms the Wittig reaction success. Integration determines the number of protons. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~115-160 ppm. Olefinic carbons (C=C): ~120-145 ppm. Aliphatic carbons: ~20-60 ppm. | Confirms the carbon skeleton of the molecule. The presence of two sp² carbons in the olefinic region is key evidence for the exocyclic double bond. |
| FTIR | Wavenumber (cm⁻¹) | Aromatic C-H stretch: ~3030-3080 cm⁻¹. C=C stretch (aromatic): ~1440-1625 cm⁻¹. C-O-C stretch (ether): ~1200-1250 cm⁻¹. | Identifies key functional groups. The C-O-C stretch is characteristic of the oxepine ring. The absence of a strong C=O stretch (~1680 cm⁻¹) confirms the full conversion of the ketone intermediate.[10] |
References
-
ResearchGate. (2025). Dibenzo[b,f]oxepines: Syntheses and applications. A review. Available at: [Link]
-
Study.com. (n.d.). The Wittig Reaction | Mechanism, Application & Examples. Available at: [Link]
-
ResearchGate. (n.d.). Structure of dibenzo[b,f]oxepine derivatives (1), (2a–2c), (3a–3d)... Available at: [Link]
- Google Patents. (n.d.). CN102924424A - Method for synthesizing doxepin hydrochloride.
-
Phenomenex. (n.d.). Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Spectrofluorimetric Method for the Determination of Doxepin Hydrochloride in Commercial Dosage Forms. Available at: [Link]
-
PubMed Central (PMC). (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Available at: [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available at: [Link]
-
USP. (2023). Methods for the Analysis of Doxepin Hydrochloride Cream. Available at: [Link]
-
PubMed. (n.d.). Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography. Available at: [Link]
- Google Patents. (n.d.). US10251859B2 - Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders.
-
Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Available at: [Link]
-
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Available at: [Link]
-
MDPI. (n.d.). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available at: [Link]
-
Sathee Jee. (n.d.). Chemistry Wittig Reaction. Available at: [Link]
-
ProQuest. (n.d.). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Available at: [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Available at: [Link]
-
Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Available at: [Link]
-
Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Available at: [Link]
-
YouTube. (2018). Wittig Reaction Mechanism. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 6. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 7. Assay of Doxepin Hydrochloride USP Monograph [sigmaaldrich.com]
- 8. phenomenex.com [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine [mdpi.com]
Application Note: Protocol for Assessing the Analgesic Effects of Topical Doxepinol
Introduction & Rationale
Doxepinol (11-hydroxy-doxepin; CAS 4504-88-5) is the primary active alcohol metabolite of the tricyclic antidepressant (TCA) Doxepin. While Doxepin is clinically established as a topical analgesic and antipruritic (e.g., Zonalon), the specific pharmacological contribution of this compound remains under-characterized in isolation.
This protocol outlines a standardized methodology to evaluate the topical analgesic efficacy of this compound. The rationale rests on the hypothesis that this compound retains the voltage-gated sodium channel (NaV) blockade and antihistaminergic (H1/H2) properties of its parent compound but may exhibit a distinct pharmacokinetic profile (slower elimination, altered lipophilicity) favorable for localized transdermal delivery.
Mechanistic Hypothesis
The analgesic effect is postulated to occur via "use-dependent block" of peripheral NaV1.7, NaV1.8, and NaV1.9 channels on nociceptive C-fibers, preventing depolarization.
Figure 1: Proposed Mechanism of Action (MOA) for topical this compound analgesia.
Formulation Strategy
Since this compound is often supplied as an analytical standard (solid), it must be compounded into a transdermal vehicle. A Pluronic Lecithin Organogel (PLO) is recommended for optimal stratum corneum penetration.
Vehicle Preparation (PLO Gel)
-
Oil Phase: Dissolve this compound (Target: 1% - 5% w/w) in Isopropyl Palmitate (IPP) and Lecithin.
-
Note: Mild heating (40°C) may be required.
-
-
Aqueous Phase: Prepare 20% Pluronic F127 gel in cold distilled water (4°C).
-
Emulsification: Mix Oil and Aqueous phases (1:4 ratio) using a shear mixer until a stable micellar gel forms.
Controls Required:
-
Negative Control: Vehicle (PLO gel without active API).
-
Positive Control: 5% Doxepin HCl Cream or 2% Lidocaine Gel.
Preclinical In Vivo Protocol (Rat Model)
This protocol utilizes the Chronic Constriction Injury (CCI) model to assess efficacy against neuropathic pain, the primary indication for topical TCAs.
Experimental Design
-
Species: Male Sprague-Dawley Rats (200-250g).
-
Groups (n=8/group):
-
Sham Operated
-
CCI + Vehicle
-
CCI + this compound (Low Dose 1%)
-
CCI + this compound (High Dose 5%)
-
CCI + Lidocaine 5% (Positive Control)
-
Workflow Diagram
Figure 2: Workflow for the Chronic Constriction Injury (CCI) assessment model.
Step-by-Step Methodology
Phase 1: Induction of Neuropathic Pain (CCI)
-
Anesthetize rat (Isoflurane 2-3%).
-
Expose the common sciatic nerve at the mid-thigh level.
-
Loosely ligate the nerve with 4 chromic gut sutures (4-0), spaced 1mm apart. Crucial: Do not occlude blood flow; the goal is inflammation/constriction, not transection.
-
Close incision. Allow 14 days for neuropathic phenotype (allodynia) to develop.
Phase 2: Topical Application
-
On Day 14, confirm allodynia (paw withdrawal threshold < 4g).
-
Lightly anesthetize to shave the plantar surface of the injured hind paw.
-
Apply 50 mg of the assigned gel formulation to the plantar surface.
-
Occlude loosely with a Tegaderm dressing for 20 minutes to prevent grooming/ingestion.
-
Remove dressing and wipe excess gel prior to testing.
Phase 3: Behavioral Assays
Perform measurements at 30, 60, 120, and 240 minutes post-application.
A. Mechanical Allodynia (Von Frey Test)
-
Place rat in a wire mesh cage.
-
Apply calibrated Von Frey filaments to the plantar surface (up-down method).
-
Endpoint: Calculate 50% Withdrawal Threshold (g).
B. Thermal Hyperalgesia (Hargreaves Method)
-
Place rat on a glass plate.
-
Direct a radiant heat source to the plantar surface.
-
Endpoint: Latency to withdrawal (seconds).
-
Cut-off: Set at 20 seconds to prevent tissue damage.
Data Analysis & Reporting
Quantitative Metrics
Raw data must be converted to % Maximum Possible Effect (%MPE) to normalize for baseline variability.
Data Presentation Table
Summarize findings in the following format:
| Group | Dose | Baseline Threshold (g) | 60 min Threshold (g) | % MPE (Peak) | Statistical Sig. (vs Vehicle) |
| Vehicle | N/A | 2.1% | N/A | ||
| This compound | 1% | 35.4% | p < 0.05 | ||
| This compound | 5% | 62.8% | p < 0.001 | ||
| Lidocaine | 5% | 60.5% | p < 0.001 |
Note: Data above is illustrative.
Safety & Toxicology (Draize Scoring)
Since this compound is a metabolite, local tissue toxicity must be ruled out.
-
Visual Inspection: 24 hours post-application.
-
Scoring:
-
0 = No erythema/edema.
-
1 = Very slight erythema (barely perceptible).
-
2 = Well-defined erythema.
-
3 = Moderate to severe erythema.
-
4 = Severe erythema (beet redness) to eschar formation.
-
Stop Rule: Any animal scoring
References
-
Mechanism of Topical TCAs: Gerner, P., et al. "Topical amitriptyline in healthy volunteers: randomized, double-blind, placebo-controlled crossover study." Anesthesiology (2003). Link
-
Doxepin Pharmacology: McCleane, G. "Topical application of doxepin hydrochloride, capsaicin and a combination of both produces analgesia in chronic human neuropathic pain: a randomized, double-blind, placebo-controlled study." British Journal of Clinical Pharmacology (2000). Link
-
CCI Model Protocol: Bennett, G.J., Xie, Y.K. "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain (1988). Link
-
This compound Identification: "Doxepin Impurity C (this compound) Reference Standard." LGC Standards. Link
Method Development for the Stereoselective Analysis of Doxepinol Isomers
Application Note & Protocol
Introduction: The Criticality of Stereoisomeric Purity in Doxepinol Therapeutics
This compound, a tricyclic antidepressant (TCA), is a cornerstone in the management of major depressive disorder, anxiety, and insomnia.[1] Structurally, this compound exists as a mixture of (E)- and (Z)-stereoisomers, with commercial formulations typically containing an approximate 85:15 ratio of the (E)- to (Z)-isomer, respectively.[2][3] This isomeric imbalance is not a trivial matter of chemical composition; it has profound pharmacological implications. The (Z)-doxepinol isomer is a more potent inhibitor of serotonin and norepinephrine reuptake than its (E)-counterpart, making it the more therapeutically active component for treating depression.[2][4]
The differential activity between the isomers underscores the necessity for precise, stereoselective analytical methods. Such methods are indispensable throughout the drug development lifecycle—from ensuring the quality and consistency of active pharmaceutical ingredients (APIs) to elucidating the pharmacokinetic and pharmacodynamic profiles of the individual isomers in biological matrices. The development of robust analytical protocols is not merely a regulatory requirement but a scientific imperative to guarantee the safety and efficacy of this compound-based therapies.
This application note provides a comprehensive guide to the development and validation of a stereoselective High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound isomers. The protocols detailed herein are designed to be both scientifically rigorous and practically implementable in a research or quality control setting.
Physicochemical Properties of this compound Isomers
A thorough understanding of the physicochemical properties of the analytes is the foundation of any successful analytical method development.
| Property | Value | Significance for Method Development |
| Molecular Formula | C₁₉H₂₁NO | Influences mass spectrometric detection parameters. |
| Molecular Weight | 279.38 g/mol | Relevant for preparing standard solutions and for mass spectrometry.[5] |
| pKa | 8.96 | As a basic compound, pH of the mobile phase will significantly impact retention and peak shape.[5] |
| logP | 4.3 | Indicates high hydrophobicity, suggesting reversed-phase chromatography will be effective.[6] |
| UV Absorbance | Maxima ~295 nm | Dictates the optimal wavelength for UV detection, ensuring high sensitivity. |
| Solubility | Soluble in water and alcohol | Facilitates the preparation of standard and sample solutions.[5][7] |
Experimental Workflow: A Step-by-Step Approach
The stereoselective analysis of this compound isomers can be systematically approached through a series of well-defined stages, from initial sample handling to final data interpretation.
Caption: Overall workflow for the stereoselective analysis of this compound isomers.
Detailed Protocol: Stereoselective HPLC-UV Method
This protocol outlines a robust method for the separation and quantification of (E)- and (Z)-Doxepinol isomers using reversed-phase HPLC with UV detection. The choice of a C8 stationary phase is based on its proven ability to resolve these isomers effectively.[8]
Materials and Reagents
-
This compound Hydrochloride Reference Standard (containing both E and Z isomers)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ammonium Formate (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure Water (18.2 MΩ·cm)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C8, 5 µm, 4.6 x 250 mm | A C8 stationary phase provides the necessary hydrophobicity for retaining this compound, and has been demonstrated to effectively resolve the (E) and (Z) isomers.[8] |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) | The acidic pH ensures that the tertiary amine of this compound is protonated, leading to better peak shape and retention. The buffer controls the pH and ionic strength. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for hydrophobic compounds like this compound. |
| Gradient | 70% A / 30% B, isocratic | An isocratic elution is often sufficient for the separation of these isomers and offers simplicity and robustness. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 295 nm | This wavelength corresponds to a UV absorbance maximum for this compound, maximizing detection sensitivity. |
Standard and Sample Preparation
a. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Hydrochloride Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water. This stock solution is stable for at least one month when stored at 2-8 °C.
b. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
c. Sample Preparation (from Bulk Drug Substance): Prepare the sample in the same manner as the standard stock solution, aiming for a final concentration within the calibration range.
d. Sample Preparation (from Plasma - requires extraction): For the analysis of this compound isomers in plasma, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to remove proteins and other interfering substances.[9] A typical LLE protocol involves:
-
To 500 µL of plasma, add an internal standard.
-
Alkalinize the sample with a suitable buffer (e.g., ammonium acetate, pH 8).[9]
-
Extract with 4 mL of methyl tert-butyl ether.[9]
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Method Validation: Ensuring Trustworthiness and Reliability
A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank samples, placebo, and samples spiked with known impurities and degradation products. | The peaks for the (E)- and (Z)-Doxepinol isomers should be well-resolved from each other and from any other components in the sample matrix. Peak purity analysis should be performed. |
| Linearity | Analyze at least five concentrations across the intended range. Perform a linear regression analysis of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The range is determined by the linearity, accuracy, and precision studies. | The range should be appropriate for the intended application (e.g., 80-120% of the test concentration for assay). |
| Accuracy | Analyze samples with known concentrations of this compound isomers (e.g., by spiking a placebo matrix). | The mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%[8] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported but is not a critical parameter for assay methods. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be quantifiable with acceptable accuracy and precision. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%). | The system suitability parameters (resolution, tailing factor, etc.) should remain within acceptable limits. |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between (E)- and (Z)-Doxepinol peaks[8] |
| Tailing Factor (T) | ≤ 2.0 for both isomer peaks[8] |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak areas[8] |
Conclusion
The stereoselective analysis of this compound isomers is a critical component of its pharmaceutical development and quality control. The HPLC-UV method detailed in this application note provides a robust and reliable approach for the separation and quantification of the (E)- and (Z)-isomers. By adhering to the principles of sound scientific methodology and rigorous validation, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound-containing products. The adaptability of this method to include mass spectrometric detection can further enhance its sensitivity and selectivity, particularly for bioanalytical applications.
References
-
Gasper, G. P., & Faria, A. M. (2019). Stereoselective Measurement of E- and Z-doxepin and its N-desmethyl and Hydroxylated Metabolites by Gas Chromatography-Mass Spectrometry. Journal of Chromatographic Science, 57(5), 447–455. [Link]
-
Maguire, K. P., Norman, T. R., & Burrows, G. D. (1983). Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin. European Journal of Clinical Pharmacology, 24(4), 531–536. [Link]
-
Wikipedia. (n.d.). Doxepin. Retrieved from [Link]
- Google Patents. (n.d.). US10251859B2 - Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders.
-
Phenomenex. (n.d.). Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns. Retrieved from [Link]
-
PharmGKB. (n.d.). Doxepin Pathway, Pharmacokinetics. Retrieved from [Link]
-
Singh, S., & Abdijadid, S. (2024). Doxepin. In StatPearls. StatPearls Publishing. [Link]
-
Midha, K. K., Hubbard, J. W., & Mckay, G. (1992). Stereoselective pharmacokinetics of doxepin isomers. European Journal of Clinical Pharmacology, 42(5), 539–544. [Link]
-
Bharathi, D. V., Hotha, K. K., & Chatki, T. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 143, 134–141. [Link]
-
Shah, R., & Singh, S. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Future Science OA, 8(7), FSO816. [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 µm C18 Columns. Retrieved from [Link]
-
Nania, G., & Kumar, S. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmacy & Pharmaceutical Research, 19(1), 14-27. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3158, Doxepin. Retrieved from [Link]
- Google Patents. (n.d.). US9463181B2 - Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders.
-
Budău, M., Pătruț, E., & Farcaș, A. (2018). Chirality of Modern Antidepressants: An Overview. Farmacia, 66(5), 739-745. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Ghabrial, H., & Prakash, C. (1991). Absolute bioavailability and stereoselective pharmacokinetics of doxepin. British Journal of Clinical Pharmacology, 32(4), 481–485. [Link]
-
ResearchGate. (2021). Research of technological and physico-chemical properties of doxepin hydrochloride. Retrieved from [Link]
-
MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
PharmaCompass. (n.d.). Doxepin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Retrieved from [Link]
-
WebMD. (2024). Tricyclic and Tetracyclic Antidepressants. Retrieved from [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2024). A Review on Doxepin Hydrochloride as an Antidepressant Drug. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Doxepin - Wikipedia [en.wikipedia.org]
- 3. Stereoselective pharmacokinetics of doxepin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Doxepin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: LC-MS/MS Optimization for Nordoxepin & Doxepinol
This guide functions as a specialized Technical Support Center for researchers analyzing Doxepin metabolites and impurities. It adopts a "Senior Application Scientist" persona—authoritative, chemically grounded, and focused on troubleshooting specific experimental bottlenecks.[1]
Status: Operational Specialist: Senior Application Scientist, Bioanalysis Division Topic: Method Development & Troubleshooting for Tricyclic Antidepressant (TCA) Metabolites[1]
Executive Summary: The Analytical Challenge
You are likely here because standard TCA protocols are failing to resolve the complex isomerism of Nordoxepin or are struggling with the polarity of Doxepinol .
-
Nordoxepin (N-desmethyldoxepin): The active metabolite.[1][2][3] It retains the E/Z (trans/cis) geometric isomerism of the parent Doxepin.[1] Co-elution of these isomers can lead to peak broadening or integration errors if not separated or summed correctly.
-
This compound: Often identified as Doxepin Related Compound B (EP Impurity B).[1][4][5] It is the reduced, hydroxylated derivative (11-hydroxy).[1] Unlike the parent, it lacks the exocyclic double bond, eliminating E/Z isomerism, but introducing chirality (enantiomers) and significant polarity changes.[1] Warning: this compound is prone to in-source water loss, potentially mimicking Doxepin in the mass spectrometer.[1]
Module 1: Mass Spectrometry Parameters (Source & MRM)
Q: What are the optimal MRM transitions for Nordoxepin and this compound, and why do I see crosstalk?
A: The dibenzoxepin ring system drives fragmentation. You must optimize collision energies (CE) to balance sensitivity with specificity.[1]
The Protocol: Use Positive Electrospray Ionization (ESI+). The tertiary (Doxepin) and secondary (Nordoxepin) amines protonate readily.[1]
| Analyte | Precursor ( | Product (Quant) | Product (Qual) | CE (eV) | Mechanistic Note |
| Nordoxepin | 266.1 | 107.1 | 235.1 | 25-30 | 107 is the tropylium ion fragment (C |
| This compound | 298.2 | 107.1 | 280.2 | 20-25 | Critical: 298 |
| Doxepin (Ref) | 280.2 | 107.1 | 115.1 | 25-30 | Included for reference.[1] Note the mass overlap if this compound dehydrates.[1] |
Troubleshooting "Ghost" Doxepin Signals: If you detect Doxepin in a pure this compound standard, you have In-Source Fragmentation (ISF) .[1]
-
Fix: Lower the De-clustering Potential (DP) or Cone Voltage by 10-15V.
-
Fix: Reduce the Source Temperature (TEM) slightly (e.g., from 550°C to 450°C) to prevent thermal dehydration before the quadrupole.
Module 2: Chromatography & Isomer Separation
Q: My Nordoxepin peak is splitting or tailing badly. How do I fix this?
A: You are likely observing the partial separation of E (trans) and Z (cis) isomers.[1] For accurate quantitation, you must either fully resolve them or fully merge them.[1] Partial separation ruins integration accuracy.[1]
The "Resolve & Sum" Strategy (Recommended):
TCAs are basic (
-
Stationary Phase:
- interactions offer superior selectivity for the aromatic tricyclic ring, often separating E and Z isomers completely [1].
-
C18 with High End-Capping: (e.g., Luna Omega C18). Provides hydrophobic retention but may struggle to separate isomers compared to Biphenyl.
-
Mobile Phase Chemistry:
-
Buffer: You must use a buffer.[1] 5mM Ammonium Formate is standard.[1]
-
pH Modifier: 0.1% Formic Acid (pH ~2.7).[1] Low pH ensures the amine is fully protonated (
), preventing secondary interactions with silanols.[1] -
Organic Modifier: Methanol often provides better isomer selectivity than Acetonitrile for TCAs due to H-bonding capabilities [1].[1]
-
Chromatographic Decision Tree:
Caption: Decision logic for addressing peak splitting caused by E/Z isomerism in TCA metabolites.
Module 3: Sample Preparation
Q: I am seeing low recovery for this compound using Liquid-Liquid Extraction (LLE). Why?
A: this compound (hydroxyl group) is significantly more polar than Nordoxepin or Doxepin.[1] The standard hexane/isoamyl alcohol extraction used for TCAs is too non-polar for this compound.[1]
The Protocol (Optimized LLE):
-
Alkalinization: Add 50
L of 0.5M NaOH to plasma to neutralize the amine (make it uncharged). -
Solvent: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1] These are more polar than hexane and will recover the hydroxylated metabolite better [2].
-
Dry Down: Evaporate under nitrogen at 40°C.
-
Reconstitution: Reconstitute in the starting mobile phase (e.g., 90:10 Water:MeOH + 0.1% FA).
Alternative (Solid Phase Extraction - SPE): For cleaner extracts, use a Mixed-Mode Cation Exchange (MCX) cartridge.[1]
-
Load: Acidic pH (analyte is positively charged).[1]
-
Wash: Organic/Acidic wash.
-
Elute: 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the sorbent).[1]
Module 4: Sensitivity Troubleshooting
Q: My signal-to-noise ratio is poor (<10) at the LLOQ (Lower Limit of Quantitation).
A: This is often due to non-optimal gas settings or saturation.[1]
Step-by-Step Optimization:
-
Curtain Gas (CUR): Set high (e.g., 30-40 psi on Sciex systems) to prevent solvent droplets from entering the vacuum interface.[1]
-
Temperature (TEM): TCAs are thermally stable, but this compound is not.[1] If this compound signal is low, lower the temperature to 400-450°C.
-
Dwell Time: If monitoring both isomers of Nordoxepin separately, ensure your dwell time is at least 50ms per transition to define the split peaks.
Summary of Validated Parameters (Reference Range):
| Parameter | Setting (Typical Sciex 5500/6500) | Reason |
| Ion Spray Voltage | 4500 - 5500 V | ESI Positive mode standard.[1] |
| Source Temp | 450°C - 550°C | High for desolvation, lower if this compound degrades.[1] |
| CAD Gas | Medium/High | Ensures efficient fragmentation of the rigid ring.[1] |
| Mobile Phase | MeOH/Water + 2mM Amm Formate + 0.1% FA | MeOH improves solvation and isomer separation [1]. |
References
-
Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl and Luna Omega C18." Phenomenex.com.[1][2]
-
Patel, D. et al. (2017). "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study."[1] Journal of Pharmaceutical Analysis, 8(2), 117-124.[1]
-
Cayman Chemical. "Doxepin (hydrochloride) Product Information & Solubility." Caymanchem.com.[1]
Sources
- 1. Doxepin (CAS 1668-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contract Research Organization (CRO) involved in Impurity, Synthesis, Building blocks & library synthesis - Opulent Pharma [opulentpharma.weebly.com]
- 5. OPULENT PHARMA IMPURITY STOCK LIST (COMPLETE) | PDF [slideshare.net]
Minimizing side effects in animal models treated with high-dose Doxepinol
This guide serves as a technical support resource for researchers working with Doxepinol (11-hydroxydoxepin), a specific metabolite and impurity of the tricyclic antidepressant Doxepin.[1]
While often used as an analytical standard (Impurity B), this compound is increasingly investigated in pharmacological studies for its metabolite-specific activity.[1] Note that this compound possesses distinct physicochemical properties compared to Doxepin HCl, necessitating specific formulation and handling strategies to minimize off-target toxicity in high-dose animal models.[1]
Part 1: Technical Overview & Formulation
Chemical Identity & Solubility Profile
Unlike Doxepin Hydrochloride (which is highly water-soluble), This compound is the hydroxylated derivative (11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol).[1][2][3] It is significantly more lipophilic.
-
Solubility: Low in pure water. Soluble in DMSO, Chloroform, and Ethanol.[1]
Q: How do I dissolve high-dose this compound for IP/Oral administration? A: Do not attempt to dissolve this compound directly in saline or PBS; it will precipitate, leading to erratic absorption and local peritonitis (IP) or gastric irritation (PO).[1]
Recommended Vehicle Protocol (High Dose >10 mg/kg):
-
Stock Solution: Dissolve this compound in 100% DMSO to a concentration 20x higher than the final required dose.
-
Intermediate: Add Tween-80 (5% of final volume) to the DMSO stock. Vortex thoroughly.
-
Final Dilution: Slowly add warm (37°C) Saline (0.9% NaCl) or PBS while vortexing.
Dosing & Pharmacokinetics
Q: Should I adjust the dose compared to Doxepin? A: Yes. This compound is a metabolite. In Doxepin studies, first-pass metabolism converts a significant fraction of Doxepin to this compound and Nordoxepin.[1] When dosing this compound directly:
-
Bioavailability: Direct administration bypasses the ketone-to-alcohol reduction step.
-
Potency: Expect different receptor binding profiles. This compound typically exhibits reduced anticholinergic activity compared to the parent compound but may retain significant antihistaminergic (H1) and sodium-channel blocking effects.
Part 2: Physiological Monitoring & Mitigation
High-dose tricyclics and their metabolites have a narrow therapeutic index. The three primary toxicity vectors are Cardiovascular (Na+ Channel Blockade) , CNS (Seizures/Sedation) , and Anticholinergic .[1]
Cardiovascular Toxicity (The "QRS" Vector)
High concentrations of dibenzoxepin derivatives inhibit fast sodium channels in the His-Purkinje system, leading to conduction delays.
-
Symptom: QRS prolongation >20% baseline.
-
Risk: Ventricular arrhythmia.
-
Mitigation Strategy:
-
Pre-treatment: Ensure animals are normokalemic.
-
Intervention: If respiratory distress or arrhythmia occurs, Sodium Bicarbonate (1-2 mEq/kg IP) can reverse Na+ channel blockade by increasing extracellular pH and Na+ concentration.[1]
-
CNS Toxicity (Seizures vs. Sedation)
Q: My animals are immobile. Is this sedation or toxicity? A: Differentiating H1-mediated sedation from pre-seizure stupor is critical.
-
Sedation: Animal is flaccid, breathing is slow/deep, righting reflex is intact but sluggish.[1]
-
Pre-Seizure: Animal exhibits myoclonic jerks (twitching), rapid shallow breathing, or Straub tail (rigid tail).[1]
Troubleshooting Table: CNS Effects
| Observation | Likely Cause | Action |
|---|---|---|
| Ataxia / Stumbling | H1/Alpha-1 Blockade (Sedation) | Reduce dose by 20%.[1] Ensure cage bedding is soft to prevent injury. |
| Tremors / Twitching | GABA antagonism (Pro-convulsant) | STOP Dosing. Administer Diazepam (5 mg/kg IP) immediately. |
| Straub Tail | Serotonergic activation | Monitor closely. Usually benign unless accompanied by hyperthermia. |
Anticholinergic Burden
Even if this compound is less anticholinergic than Doxepin, high doses will saturate Muscarinic (M1-M3) receptors.[1]
-
Issues: Ileus (gut stasis), urinary retention, dry mucous membranes.[1]
-
Protocol:
-
Hydration: Administer 1-2 mL subcutaneous saline prophylactically post-dosing.
-
Diet: Switch to wet mash diet to facilitate swallowing and digestion.
-
Eyes: Apply ophthalmic lubricant if blink reflex is reduced.
-
Part 3: Experimental Workflows & Diagrams
Workflow: Dose Escalation & Safety Check
Use this logic flow to determine if a high-dose regimen is safe to proceed.
Caption: Decision tree for managing acute CNS toxicity during the first 30 minutes of administration.
Mechanistic Pathway: Doxepin vs. This compound
Understanding the metabolic context helps explain why direct this compound dosing differs from Doxepin dosing.
Caption: Metabolic relationship showing this compound as the reduced metabolite. Direct dosing bypasses the reduction step.[1]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use the same "Sham" vehicle as my other TCA studies? A: Only if your Sham vehicle contains the same percentage of DMSO/Tween used to solubilize the this compound. Using a water-only Sham against a DMSO-vehicle treatment introduces a confounding variable (DMSO itself has mild anti-inflammatory and sedative effects).
Q: The animals are losing weight after 3 days of treatment. Why? A: This is likely anticholinergic ileus (reduced gut motility) rather than metabolic toxicity.
-
Check: Palpate the abdomen. If hard/distended, the animal is constipated.[1]
-
Fix: Stop dosing.[8] Administer fluids. Consider a lower dose or a "drug holiday" (dosing every other day) if the protocol permits.
Q: Is this compound light-sensitive? A: Yes, like most tricyclics, it can degrade under intense light.[1] Store stock solutions in amber vials or wrapped in foil.
References
-
Luchins, D. J. (1983). Review of clinical and animal studies comparing the cardiovascular effects of doxepin and other tricyclic antidepressants. American Journal of Psychiatry.
-
Sutheerawattananonda, M., et al. (2013).[1][9] Oral Toxicity and Hypotensive Influence of Sericin-Derived Oligopeptides in Rodent Studies. Journal of Functional Foods.
-
Pfizer Inc. (2010). Silenor (Doxepin) Prescribing Information. FDA AccessData.
-
European Pharmacopoeia. (2024). Doxepin Impurity B (this compound) Standard.[4][5][6] LGC Standards.
-
Hellwig, T. R., et al. (2019).[1] Chronic Doxepin Toxicity Masquerading as Epilepsy.[10] Journal of Clinical Psychopharmacology.
Sources
- 1. NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. indiamart.com [indiamart.com]
- 4. 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol | 4504-88-5 [chemicalbook.com]
- 5. 11-[3-(Dimethylamino)propyl]-6,11-dihydrocibenz[b,e]oxepin-11-ol, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 6. 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol | 4504-88-5 [chemicalbook.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Tricyclic antidepressants and tetracyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 9. Oral Toxicity and Hypotensive Influence of Sericin-Derived Oligopeptides (SDOs) from Yellow Silk Cocoons of Bombyx mori in Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Doxepin Toxicity Masquerading as Epilepsy in a 10-Year-Old Boy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in Doxepinol chromatography
Welcome to the technical support guide for troubleshooting poor peak resolution in the chromatography of doxepinol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of this important tricyclic antidepressant.
This compound, commercially available as a mixture of (E)- and (Z)-geometric isomers, requires robust chromatographic methods to ensure accurate quantification and isomeric purity assessment.[1] Poor peak resolution can compromise the reliability of these results. This guide provides a structured approach to identifying and rectifying such issues, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My this compound peaks are tailing. What is the most likely cause?
A: Peak tailing for a basic compound like this compound is often caused by strong interactions with acidic silanol groups on the surface of silica-based columns.[2] Ensure your mobile phase is adequately buffered to suppress silanol activity. A mobile phase pH of 2.5 is often effective.[3]
Q2: I'm seeing peak fronting. What should I check first?
A: Peak fronting can be an indication of column overloading.[4] Try reducing the concentration of your sample or the injection volume.[4] It can also be caused by a mismatch between the sample solvent and the mobile phase.
Q3: My (E)- and (Z)-isomer peaks are not fully resolved. How can I improve this?
A: Improving the resolution between this compound isomers often requires a multi-parameter approach. Consider adjusting the mobile phase composition, particularly the ratio of organic modifier to aqueous buffer.[4] Decreasing the flow rate or the column temperature can also enhance separation.[4][5]
Q4: I'm observing a sudden loss of resolution. What could be the reason?
A: A sudden drop in resolution can point to a system or column issue.[6] Check for leaks in your HPLC system, ensure all fittings are tight, and verify that the pump is delivering the correct mobile phase composition.[6][7] Column degradation or contamination is another common culprit.[6][8]
In-Depth Troubleshooting Guides
1. Addressing Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like this compound. It arises from secondary interactions between the analyte and the stationary phase, most notably with residual silanol groups on silica-based columns.
Causality: At neutral pH, silanol groups (Si-OH) on the silica support can be deprotonated (Si-O-), creating negatively charged sites that strongly interact with the protonated amine group of this compound. This leads to a portion of the analyte being retained longer, resulting in a tailed peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5 with phosphoric acid) protonates the silanol groups, reducing their interaction with the basic this compound molecule.[3]
-
Buffer Concentration: Ensure an adequate buffer concentration (e.g., 27.6 g/L monobasic sodium phosphate) to maintain a consistent pH throughout the column.[1][3]
-
Choice of Organic Modifier: Acetonitrile and methanol are common organic modifiers. In some cases, methanol can provide improved peak shape compared to acetonitrile.[8]
-
Column Selection: Consider using a column with end-capping, which chemically modifies the silica surface to reduce the number of accessible silanol groups. A C8 or C18 column is typically suitable for this compound analysis.[1][9]
2. Resolving Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is often a sign of analyte overload or issues with the sample solvent.
Causality: When the concentration of the analyte is too high, it can saturate the stationary phase at the head of the column, leading to a portion of the analyte traveling through the column more quickly. A sample solvent that is stronger (more eluting power) than the mobile phase can also cause the analyte to move too quickly at the point of injection, resulting in a fronting peak.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample to a lower concentration and reinject.
-
Decrease Injection Volume: If dilution is not feasible, reduce the volume of sample injected onto the column.[4]
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase.[7] If possible, dissolve the sample directly in the mobile phase.
3. Improving Isomer Separation
The separation of the (E)- and (Z)-isomers of this compound is critical for accurate analysis.[1] Poor resolution between these isomers can be addressed by systematically optimizing the chromatographic conditions.
Causality: The resolution of two peaks is a function of their retention times, peak widths, and the selectivity of the chromatographic system. To improve resolution, you need to either increase the separation between the peak maxima or decrease the width of the peaks.
Troubleshooting Steps:
-
Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity and retention.[4] A lower percentage of the organic modifier will generally increase retention and may improve resolution.
-
Flow Rate: A slower flow rate allows for more interactions between the analytes and the stationary phase, often leading to better separation.[4]
-
Column Temperature: Lowering the column temperature can increase retention and improve resolution.[5] However, be mindful that this will also increase the analysis time.[5] The USP monograph for this compound hydrochloride assay specifies a column temperature of 50 °C.[1][3]
-
Column Dimensions: A longer or narrower column can provide higher efficiency and better resolution.[4]
4. Diagnosing Sudden Resolution Loss
A sudden decrease in peak resolution often points to a problem with the HPLC system or the column itself.
Troubleshooting Steps:
-
System Check:
-
Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Pump Performance: Ensure the pumps are delivering a consistent and accurate flow rate and mobile phase composition.
-
Dead Volume: Check for and minimize any unnecessary tubing or connections that could contribute to dead volume and peak broadening.[7]
-
-
Column Integrity:
-
Contamination: If the column is contaminated, it can lead to distorted peak shapes and poor resolution.[7] Consider flushing the column with a strong solvent or following the manufacturer's regeneration procedure.
-
Void Formation: A void at the head of the column can cause peak splitting or broadening.[2] This can sometimes be rectified by reversing the column and flushing it at a low flow rate.
-
Column Age: With repeated use, the performance of an HPLC column will degrade.[6] If other troubleshooting steps fail, it may be time to replace the column.
-
Method Optimization Strategies
A proactive approach to method development can prevent many of the common issues with this compound chromatography.
| Parameter | Recommendation | Rationale |
| Column | C8 or C18, 3-5 µm particle size, end-capped | Provides good retention and peak shape for basic compounds. |
| Mobile Phase | Acetonitrile or Methanol with a phosphate buffer | Allows for control of retention and selectivity. |
| pH | 2.5 - 4.5 | Suppresses silanol interactions and ensures consistent ionization of this compound. |
| Flow Rate | 1.0 - 1.5 mL/min | A good starting point for balancing analysis time and resolution. |
| Temperature | 30 - 50 °C | Can be optimized to fine-tune selectivity and resolution. |
| Detection | UV at 254 nm | This compound has a strong UV absorbance at this wavelength.[1] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (pH 2.5)
-
Weigh 27.6 g of monobasic sodium phosphate and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH of the buffer solution to 2.5 using phosphoric acid.
-
Prepare the mobile phase by mixing the buffer with methanol in a 70:30 (v/v) ratio.[3]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
Protocol 2: Column Cleaning and Regeneration
-
Disconnect the column from the detector.
-
Flush the column with HPLC-grade water for 30 minutes.
-
Flush with isopropanol for 30 minutes.
-
Flush with hexane for 30 minutes.
-
Flush with isopropanol for 30 minutes.
-
Flush with HPLC-grade water for 30 minutes.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Always consult the column manufacturer's specific recommendations for cleaning and regeneration.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for poor peak resolution.
References
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 µm C18 Columns. Retrieved from [Link]
-
ResearchGate. (2020, June 10). What causes peak separation (or resolution) to decrease suddenly in a HPLC chromatogram?. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
RSC Publishing. (2022, May 24). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2020, August 30). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. Retrieved from [Link]
-
Phenomenex. (n.d.). Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns. Retrieved from [Link]
-
PubMed Central. (n.d.). Spectrofluorimetric Method for the Determination of Doxepin Hydrochloride in Commercial Dosage Forms. Retrieved from [Link]
-
PubMed Central. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Retrieved from [Link]
-
PubMed. (1981). Comparative assays for doxepin and desmethyldoxepin using high-performance liquid chromatography and high-performance thin-layer chromatography. Retrieved from [Link]
-
ResearchGate. (2024, April 8). STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). A Novel Approach: Effect of polarity Index of mobile phase on Retention Time of Antihyperlipidemic Antihypertensive and Angiotensin inhibiting Drugs in RP-HPLC Method. Retrieved from [Link]
-
PubMed Central. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. waters.com [waters.com]
- 3. Assay of Doxepin Hydrochloride USP Monograph [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Doxepinol-Induced Sedation in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing sedation as a side effect in Doxepinol (also known as Doxepin) animal studies. As Senior Application Scientists with extensive field experience, we understand that unanticipated side effects can complicate your research and impact data integrity. This guide is designed to provide you with in-depth, actionable strategies and a clear understanding of the mechanisms at play. We aim to empower you to proactively mitigate sedation and ensure the validity of your experimental outcomes.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses common issues encountered during this compound administration in animal models, offering step-by-step solutions grounded in scientific principles.
Q1: My study animals are profoundly sedated immediately following this compound administration, hindering behavioral testing. What are my immediate options?
This is a frequent challenge, particularly at higher dose ranges. The primary reason is this compound's potent antagonism of several central nervous system receptors. Here’s how to troubleshoot:
Immediate Steps & Rationale:
-
Dose Reduction and Titration: The most direct approach is to lower the dose. This compound's sedative effects are dose-dependent.[1] Begin with a dose at the lower end of the reported therapeutic range for your specific animal model and research question, and gradually titrate upwards. This allows for acclimatization and helps identify the minimum effective dose with the least sedative impact.
-
Optimize Administration Timing: Consider the pharmacokinetic profile of this compound. The time to peak plasma concentration after oral administration is approximately 3.5 hours.[2] If your behavioral paradigm can be shifted, conduct testing before peak plasma levels are reached or during the elimination phase.
-
Acclimatization and Habituation: Repeated exposure to a novel environment and the drug itself can sometimes reduce the acute sedative response. A pre-dosing habituation period to the testing apparatus and handling procedures can minimize stress-induced potentiation of sedation.
Q2: I've lowered the dose, but sedation is still interfering with my results. Are there alternative administration routes to consider?
Absolutely. The route of administration can significantly alter the pharmacokinetic and pharmacodynamic profile of this compound.
Exploring Alternative Routes:
-
Topical Administration: this compound is available in topical formulations and is absorbed through the skin.[2] This route can provide a slower, more sustained release, potentially avoiding the sharp peak in plasma concentration associated with oral or injectable routes that often leads to acute sedation. A study on transcutaneous delivery of a this compound complex showed sustained release and prolonged activity in rats.[3]
-
Controlled-Release Formulations: While not commercially standard for preclinical research, formulating this compound with cyclodextrins or other drug delivery systems can modify its release profile.[3] This is a more advanced strategy requiring formulation expertise but offers precise control over drug exposure.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the underlying mechanisms of this compound-induced sedation and broader strategic considerations.
Q1: What is the primary mechanism behind this compound-induced sedation?
This compound's sedative properties stem from its broad receptor-binding profile. It is a potent antagonist at several key receptors in the central nervous system that regulate wakefulness and arousal.[2][4][5]
-
Histamine H1 Receptor Antagonism: This is the principal mechanism underlying this compound's sedative effects, especially at lower doses.[4][6][7][8] The H1 receptor plays a crucial role in promoting wakefulness; by blocking it, this compound induces drowsiness.[4][8]
-
Muscarinic Acetylcholine Receptor Antagonism: this compound also blocks muscarinic receptors, which contributes to its sedative and anticholinergic side effects (e.g., dry mouth).[5][6][9]
-
Alpha-1 Adrenergic Receptor Antagonism: Antagonism of α1-adrenergic receptors can also contribute to sedation and orthostatic hypotension.[5][7]
At higher doses used for its antidepressant effects, this compound also inhibits the reuptake of norepinephrine and serotonin.[2][6][7]
Signaling Pathway of this compound-Induced Sedation
A diagram illustrating the primary receptor targets of this compound leading to sedation.
Q2: How does the dose of this compound affect its sedative properties?
This compound exhibits a dose-dependent effect on its receptor targets.[6]
-
Low Doses (e.g., 3-6 mg in humans): At these concentrations, this compound is highly selective for the histamine H1 receptor.[4][8][10] This selectivity minimizes other side effects while still producing significant sedation, which is why low-dose this compound is approved for insomnia.[4][8][11]
-
Higher Doses (e.g., 25-300 mg in humans): At doses typically used for depression and anxiety, this compound's effects are less selective, and it significantly antagonizes muscarinic and adrenergic receptors, in addition to inhibiting serotonin and norepinephrine reuptake.[2][6][8] This broader activity at higher doses can lead to more pronounced sedation and other side effects.[8]
In animal studies, lower doses (e.g., 6.25 to 12.5 mg/kg, IP, in mice) can have stimulant effects, while higher doses (20 to 100 mg/kg) lead to CNS depression, including ataxia and reduced motor activity.[1]
Q3: Are there specific behavioral assays that are more or less sensitive to this compound-induced sedation?
Yes, the choice of behavioral assay is critical.
-
Highly Sensitive Assays: Tests that require significant motor coordination and activity, such as the rotarod test, open-field test (for locomotor activity), and forced swim test, will be highly confounded by sedation.
-
Less Sensitive Assays (Potentially): Cognitive tests that require less motor output, such as the passive avoidance test or fear conditioning, might be less affected, especially at lower doses. However, it is crucial to validate that the observed effects are due to the intended mechanism and not a subtle sedative impairment.
Experimental Workflow for Mitigating Sedation
A stepwise approach to systematically address and mitigate this compound-induced sedation.
Data Summary and Protocols
Table 1: this compound Dose-Dependent Effects in Animal Models
| Animal Model | Dose Range (mg/kg) | Route | Observed Effect | Reference |
| Mouse | 6.25 - 12.5 | IP | Stimulated spontaneous locomotor activity | [1] |
| Mouse | 20 - 100 | IP | CNS depression, ataxia, reduced motor activity | [1] |
| Dog | Up to 50 | PO | Sedation, parasympathetic stimulation, mydriasis | [1] |
| Labrador Retriever | ~3.2 | q12h (oral) | Used in a study for laryngeal paralysis | [12] |
Note: These are examples, and optimal doses should be determined empirically for each study.
Protocol: Dose-Response Study for Sedation Assessment
This protocol outlines a method to determine the sedative effects of this compound at various doses in a rodent model.
Objective: To identify the dose of this compound that produces the desired therapeutic effect with minimal sedation.
Materials:
-
This compound hydrochloride (appropriate formulation for the chosen route of administration)
-
Vehicle control (e.g., saline, sterile water)
-
Rodents (species and strain appropriate for the primary study)
-
Apparatus for assessing sedation (e.g., open-field arena, rotarod)
-
Animal scale
-
Syringes and needles (if applicable)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Habituation: Habituate the animals to the testing apparatus for 2-3 days prior to the start of the study to reduce novelty-induced stress.
-
Group Assignment: Randomly assign animals to different dose groups (e.g., vehicle, low dose, medium dose, high dose of this compound). A minimum of 8-10 animals per group is recommended.
-
Baseline Measurement: On the test day, record baseline activity in the chosen apparatus before any injections.
-
Drug Administration: Administer the assigned dose of this compound or vehicle to each animal. Record the time of administration.
-
Post-Dosing Assessment: At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animals back in the testing apparatus and record the relevant parameters (e.g., locomotor activity, latency to fall from the rotarod).
-
Data Analysis: Analyze the data to compare the effects of different doses of this compound to the vehicle control. Determine the dose at which significant sedation is observed.
Self-Validation: The inclusion of a vehicle control group is essential to ensure that the observed effects are due to this compound and not the administration procedure itself. A clear dose-dependent increase in sedation will validate the findings.
References
-
Dawn Health. (2023, March 23). Doxepin as a Sleep Aid: Mechanisms, Efficacy, and Side Effects. Retrieved from [Link]
-
Dr.Oracle. (2025, October 2). What is the mechanism of action (MOA) of Doxepin? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Doxepin. PubChem. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Doxepin hydrochloride? Synapse. Retrieved from [Link]
-
VCA Animal Hospitals. (n.d.). Doxepin. Retrieved from [Link]
-
Shimamura, T., Shiroishi, M., Weyand, S., Tsujimoto, H., Winter, G., Katritch, V., Abagyan, R., Cherezov, V., Liu, W., Han, G. W., & Stevens, R. C. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65–70. [Link]
-
YouTube. (2025, March 3). Pharmacology of Doxepin Hydrochloride (Sinequan); Mechanism of action, Pharmacokinetics, Use, Effect. Retrieved from [Link]
-
WebMD. (2024, August 7). Doxepin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 14). Doxepin. In StatPearls [Internet]. Retrieved from [Link]
-
Wikipedia. (n.d.). Doxepin. Retrieved from [Link]
-
Medscape. (n.d.). Silenor (doxepin) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Settle, E. C., Jr. (2011). Therapeutic rationale for low dose doxepin in insomnia patients. The Indian journal of medical research, 134(4), 417–420. [Link]
-
Mayo Clinic. (n.d.). Doxepin (oral route). Retrieved from [Link]
-
Fibromyalgia Treatment Group. (2026, January 31). Fibromyalgia Sleep Treatments. Retrieved from [Link]
-
GOV.UK. (2019, October 23). morningside healthcare ltd - common technical document, module 2, overall summaries nonclinical overview, module 2.4 - doxepin 10 mg. 25 mg & 50 mg capsules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mouse and Rat Anesthesia and Analgesia. PubMed Central. Retrieved from [Link]
-
Simon, B. T., & Steagall, P. V. (2017). Feline procedural sedation and analgesia: When, why and how. Journal of feline medicine and surgery, 19(12), 1241–1251. [Link]
-
Drugs.com. (n.d.). Doxepin Alternatives Compared. Retrieved from [Link]
-
Luchins, D. J. (1983). Review of clinical and animal studies comparing the cardiovascular effects of doxepin and other tricyclic antidepressants. The American journal of psychiatry, 140(8), 1006–1009. [Link]
-
Ghorashi, Z., Ghorashi, J., & Nazar, A. (2015). Comparative experimental study on two designed intravenous anaesthetic combinations in dogs. Veterinary world, 8(1), 104–109. [Link]
-
MDPI. (n.d.). Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery. Retrieved from [Link]
-
Millard, R. P., & Stanley, B. J. (2019). Effect of doxepin on quality of life in Labradors with laryngeal paralysis: A double-blinded, randomized, placebo-controlled trial. Journal of veterinary internal medicine, 33(4), 1735–1740. [Link]
-
VIN. (n.d.). Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries. Retrieved from [Link]
-
University of Louisville. (2025, July 23). Rodent Anesthesia and Analgesia Guideline. Knowledge Base. Retrieved from [Link]
-
Krystal, A. D. (2010). Doxepin (Silenor): a histamine H1-receptor antagonist for the treatment of insomnia. CNS neuroscience & therapeutics, 16(3), e1–e7. [Link]
-
Unknown. (2016, February). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. Retrieved from [Link]
-
BSAVA Library. (n.d.). Sedation/immobilization protocols. Retrieved from [Link]
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dawn.health [dawn.health]
- 5. Doxepin - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Therapeutic rationale for low dose doxepin in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 10. fibromyalgiafund.org [fibromyalgiafund.org]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. Effect of doxepin on quality of life in Labradors with laryngeal paralysis: A double‐blinded, randomized, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Doxepinol extraction from biological matrices
Technical Support Center: Doxepinol & Doxepin Metabolite Extraction
Introduction
Welcome to the Technical Support Center. This guide addresses the extraction and quantification of This compound (often referred to as 11-hydroxydoxepin or the Doxepin alcohol precursor/impurity) and related metabolites from biological matrices (plasma, serum, urine).
Critical Chemical Distinction: While "this compound" (CAS 4504-88-5) is the alcohol precursor and a potential impurity/degradation product, the primary active metabolite of Doxepin is Nordoxepin (N-desmethyldoxepin).[1] However, due to the structural similarity (both are basic lipophilic amines), the extraction protocols described below are optimized for the This compound alcohol but are fully applicable to Doxepin and Nordoxepin.
Key Technical Challenge: this compound contains a tertiary hydroxyl group and a basic amine.[1] The primary risk during extraction is acid-catalyzed dehydration , which converts this compound back into Doxepin, leading to artificially low this compound recovery and high Doxepin artifacts.[1]
Module 1: Method Selection & Optimization
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)
Best for: High-throughput clinical samples, removal of phospholipids, and maximum cleanliness.[1]
The Logic: this compound is a weak base (pKa ~9.0).[1] Using a Mixed-Mode Cation Exchange (MCX) sorbent allows you to lock the analyte onto the sorbent via ionic interaction while washing away neutrals and acids with aggressive organic solvents.
Step-by-Step Protocol:
| Step | Action | Mechanism/Rationale |
| 1. Pre-treatment | Dilute 200 µL Plasma 1:1 with 2% Phosphoric Acid (H₃PO₄) .[1] | Acidifies sample (pH < 4) to ensure this compound amine is protonated (ionized) for capture.[1] Disrupts protein binding.[1] |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water.[1] | Activates sorbent pores and equilibrates the column. |
| 3. Load | Load pre-treated sample at 1-2 mL/min. | Protonated this compound binds to sulfonate groups on the sorbent (Ionic retention).[1] |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water .[1] | Removes proteins and polar interferences.[1][2] Analyte stays locked. |
| 5. Wash 2 | 1 mL Methanol .[1] | CRITICAL: Removes neutral lipids and hydrophobic interferences.[1] Analyte remains ionically bound.[1] |
| 6. Elution | 2 x 500 µL 5% Ammonium Hydroxide in Methanol . | High pH (>10) neutralizes the this compound amine, breaking the ionic bond and releasing it into the organic solvent. |
| 7. Evaporation | Evaporate under N₂ at <40°C .[1] | WARNING: Do not exceed 40°C. High heat can induce dehydration of the alcohol moiety.[1] |
Visualization: MCX SPE Workflow
Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring specific retention of basic amines like this compound.[1]
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: Cost-sensitive labs or when SPE manifolds are unavailable.[1]
The Logic: You must suppress ionization to extract the drug into an organic solvent. Since this compound has a pKa ~9.0, you must adjust the sample pH to >11.0 to ensure it is uncharged (neutral).[1]
Step-by-Step Protocol:
-
Buffer: Add 200 µL 0.1 M Sodium Carbonate (pH 11) to 200 µL Plasma.
-
Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2) .
-
Note: MTBE provides better recovery for the slightly more polar this compound (alcohol) compared to pure Hexane.[1]
-
-
Extract: Vortex vigorously for 5 mins; Centrifuge at 4000 rpm for 5 mins.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Dry: Evaporate under Nitrogen at <40°C.
Module 2: Troubleshooting & FAQs
Q1: I am seeing Doxepin peaks in my "this compound" standard or blank. Is this carryover?
Diagnosis: It is likely on-column dehydration , not carryover.[1] Mechanism: this compound (the alcohol) can dehydrate to form Doxepin (the alkene) if exposed to high heat or strong acids.[1] Solution:
-
Evaporation: Ensure your N₂ evaporator is set below 40°C.
-
Reconstitution: Do not use pure acid for reconstitution.[1] Use a buffered mobile phase (e.g., 10 mM Ammonium Formate:MeOH).[1]
-
LC Column: Avoid highly acidic mobile phases if possible, or reduce column temperature to 30°C.
Q2: My recovery is low (<50%) using LLE with Hexane.
Diagnosis: Solvent polarity mismatch. Reasoning: this compound has a hydroxyl group (-OH), making it more polar than the parent Doxepin.[1] Pure hexane is too non-polar to efficiently extract the alcohol form.[1] Solution:
-
Switch to MTBE or Ethyl Acetate .[1]
-
If using Hexane, add 2-5% Isoamyl Alcohol to increase polarity.[1]
Q3: I am observing "Isomer Splitting" in my chromatogram.
Diagnosis: Separation of cis- and trans- isomers. Context: Doxepin and this compound exist as E (trans) and Z (cis) isomers.[1][3] Commercial Doxepin is ~85:15 trans:cis.[1] Solution:
-
Do not integrate them as one peak unless your method validation explicitly proves they have identical MS response factors (they usually do).[1]
-
Optimization: Use a C18 column with a slower gradient to baseline separate them, or use a Phenyl-Hexyl column for better selectivity.
Q4: I have significant ion suppression in the MS source.
Diagnosis: Phospholipid breakthrough. Solution:
-
If using LLE: Phospholipids co-extract with MTBE.[1] Switch to MCX SPE (Protocol A), as the 100% Methanol wash step (Step 5) removes neutral phospholipids while the drug is locked by charge.[1]
-
Monitor: Track the phospholipid transition (m/z 184 > 184) to verify cleanup.
Module 3: Data & Stability Reference
Stability Profile (Biological Matrix)
| Condition | Stability Status | Recommendation |
|---|---|---|
| Room Temp (4h) | Unstable | Process immediately or keep on ice. |
| Freeze/Thaw (-20°C) | Stable (up to 3 cycles) | Aliquot samples to avoid multiple cycles.[1] |
| Processed Extract (Autosampler) | Stable (24h at 4°C) | Ensure vials are amber (light sensitive). |
| Long Term (-80°C) | Stable (>3 months) | Preferred storage condition.[1] |
Comparison of Extraction Efficiency
| Method | Recovery (this compound) | Matrix Effect (ME) | Complexity |
|---|---|---|---|
| Protein Precip (PPT) | >90% | High (>30% suppression) | Low |
| LLE (Hexane) | ~60% (Poor) | Low (<10%) | Medium |
| LLE (MTBE) | 85-90% | Moderate (15%) | Medium |
| SPE (MCX) | >95% | Negligible (<5%) | High |[1]
Module 4: Pathway Visualization
Understanding the relationship between the parent drug and the alcohol target is vital for troubleshooting "contamination" or conversion issues.
Figure 2: Chemical relationship showing the risk of artifact formation (Red Dashed Line) during extraction.[1]
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link][1]
-
Patel, N. P., et al. (2018).[1] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(3), 183-191.[1] Retrieved from [Link]
-
Kirchherr, H., & Kuhn-Velten, W. N. (2006).[1] "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC electrospray ionization tandem mass spectrometry: A multi-level, single-sample method." Journal of Chromatography B, 843(1), 100-113.[1] (Demonstrates MCX utility for basic drugs).
-
PubChem. (2023).[1] Doxepin Compound Summary.[1][3][4] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
Calibration curve issues in quantitative analysis of Doxepinol
Topic: Troubleshooting Calibration Curve & Method Validation Issues
Target Analyte: Doxepinol (11-Hydroxydoxepin / Doxepin EP Impurity B) Context: Bioanalysis (LC-MS/MS) and Pharmaceutical QC (Impurity Profiling)
Executive Summary
Welcome to the Technical Support Hub for this compound analysis. This guide addresses the unique challenges of quantifying This compound (CAS 4504-88-5), the hydroxylated precursor and metabolite of Doxepin.
Crucial Distinction: Unlike the robust parent drug Doxepin, this compound contains a tertiary benzylic alcohol group. This structural feature makes it chemically labile and prone to on-column or in-source dehydration , converting it back into Doxepin (or Doxepin isomers). This "molecular shapeshifting" is the primary cause of calibration curve failure, causing non-linearity, poor reproducibility, and phantom peaks.
Module 1: The "Ghost" Loss – Non-Linearity & Source Instability
User Issue: “My calibration curve for this compound flattens at the lower end, and I see high variability (RSD > 15%) in my QC samples. I also detect Doxepin in my 'pure' this compound standards.”
Root Cause Analysis: The tertiary hydroxyl group at position 11 is highly susceptible to acid-catalyzed dehydration. In typical LC-MS/MS methods using acidic mobile phases (e.g., 0.1% Formic Acid) and high-temperature electrospray ionization (ESI), this compound spontaneously loses a water molecule to form the alkylidene double bond of Doxepin.
The Mechanism:
Troubleshooting Protocol:
-
Check the Ion Source Temperature:
-
Diagnosis: Inject a neat standard of this compound. Monitor the transition for Doxepin (m/z 280.2 → 107.1). If you see a Doxepin peak at the this compound retention time, in-source fragmentation/dehydration is occurring.
-
Fix: Lower the ESI source temperature (Desolvation Temp) by 50–100°C. While this may slightly reduce overall sensitivity, it preserves molecular integrity.
-
-
Modify Mobile Phase pH:
-
Diagnosis: Strong acidic conditions promote dehydration.
-
Fix: Switch from Formic Acid (pH ~2.7) to Ammonium Acetate (10mM, pH ~4.5–5.0) or Ammonium Bicarbonate (pH 7.8). This compound is stable at neutral/basic pH.
-
Note: Use a high-pH resistant column (e.g., Waters XBridge C18 or Agilent Poroshell HPH) if moving to pH > 8.
-
-
Adjust the Cone Voltage:
-
Fix: High cone voltages can induce fragmentation before the quadrupole. Perform a "Cone Voltage Ramp" experiment to find the "sweet spot" where the molecular ion [M+H]+ (m/z 298.2) is maximized and the dehydration fragment (m/z 280.2) is minimized.
-
Visual Logic: Dehydration Troubleshooting
Caption: Workflow to diagnose and mitigate thermal/acidic dehydration of this compound during LC-MS analysis.
Module 2: Isomer Separation & Integration
User Issue: “My this compound peak is splitting or has a shoulder, making integration consistent impossible. This is ruining my regression (
Root Cause Analysis: this compound (Impurity B) possesses a chiral center at C11, existing as an enantiomeric pair (R/S). While often analyzed as a racemate, it can partially separate on standard C18 columns if the mobile phase contains chiral additives or if the column has specific steric selectivity. Furthermore, if dehydration occurs (see Module 1), the resulting Doxepin splits into E (trans) and Z (cis) isomers, creating a multi-peak mess.
Troubleshooting Protocol:
| Parameter | Recommendation | Why? |
| Column Selection | Phenyl-Hexyl or Biphenyl | These phases offer |
| Mobile Phase Modifier | Methanol over Acetonitrile | Methanol is a protic solvent that often reduces the partial separation of isomers in TCAs compared to aprotic acetonitrile. |
| Peak Integration | Valley-to-Valley vs. Drop-Line | If partial separation persists, validate a summation method (integrate both peaks as one group) rather than trying to split them, provided the ratio is constant. |
Module 3: Matrix Effects & Extraction (The "Hidden" Suppression)
User Issue: “My internal standard response varies wildly between patient samples, and the LLOQ (Lower Limit of Quantitation) is unstable.”
Root Cause Analysis: this compound is a lipophilic amine (LogP ~ 3.7). In protein precipitation (PPT) methods, phospholipids (PLs) often co-elute with the analyte, causing severe ion suppression. Because this compound is more polar than Doxepin, it elutes earlier, often right in the "suppression zone" of the solvent front or early-eluting lysophospholipids.
Troubleshooting Protocol:
-
Switch to Liquid-Liquid Extraction (LLE):
-
Solvent: Hexane:Isoamyl Alcohol (98:2) or n-Heptane.
-
pH Adjustment: Buffer plasma to pH > 10.0 (using Sodium Carbonate).
-
Reasoning: this compound is a base (pKa ~9.0). At pH 10, it is uncharged and partitions into the organic layer, while phospholipids remain in the aqueous layer.
-
-
Internal Standard (IS) Selection:
-
Critical Requirement: Use This compound-d3 (deuterated).
-
Avoid: Do not use Doxepin-d3 as an IS for this compound. Their retention times differ, and Doxepin-d3 will not compensate for the specific matrix suppression occurring at the this compound elution time.
-
Visual Logic: Extraction Workflow
Caption: Optimized Liquid-Liquid Extraction (LLE) protocol to remove phospholipids and ensure high recovery of this compound.
FAQ: Rapid Fire Troubleshooting
Q: Why is my carryover so high (>20% of LLOQ)? A: this compound is a sticky basic amine. It adsorbs to the injection needle and valve rotor.
-
Fix: Use a low-pH wash solution with an organic modifier.
-
Recipe: 40% Acetonitrile / 40% Methanol / 20% Isopropanol + 0.5% Formic Acid. The acid protonates the amine (making it soluble), and the organic mix dissolves the lipophilic backbone.
Q: Can I use a glass vial for standards? A: Risk. TCAs adsorb to untreated glass.
-
Fix: Use Silanized Glass vials or high-quality Polypropylene (PP) vials. If using glass, add 0.1% amine (like triethylamine) to the solvent to block active silanol sites on the glass surface.
Q: My retention time is shifting. A: Check your buffer capacity. If you are using 0.1% Formic Acid, the pH is uncontrolled near the pKa of the column silanols.
-
Fix: Switch to 5mM Ammonium Formate (buffered mobile phase) to lock the pH and stabilize retention.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma. Journal of Pharmaceutical Analysis, 8(1), 78-85.
-
Phenomenex. (n.d.). Separation of Tricyclic Antidepressants using Phenyl-Hexyl Phases. Application Note. Retrieved from [Link]
Sources
Technical Support Center: Navigating High-Dose Doxepinol-Induced Cytotoxicity in Cell Culture
As a Senior Application Scientist, this guide is designed to provide you with an in-depth understanding of the challenges associated with high-dose Doxepinol studies in vitro. We will move beyond simple procedural lists to explore the underlying mechanisms of toxicity, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Understanding the Mechanisms of this compound Cytotoxicity
High concentrations of this compound, a tricyclic antidepressant (TCA), can introduce significant cytotoxic artifacts that may confound experimental results.[1] While its primary clinical action involves inhibiting serotonin and norepinephrine reuptake, its off-target effects at high doses are what typically concern researchers in a cell culture setting.[2] The toxicity is often multifaceted, stemming from a combination of cellular insults.
The primary pathways of high-dose this compound-induced cytotoxicity include:
-
Induction of Oxidative Stress: At high concentrations, this compound can disrupt the cellular redox balance. This can occur through increased production of reactive oxygen species (ROS) and the depletion of endogenous antioxidants. Some studies suggest that TCAs like this compound can inhibit crucial protective enzymes such as Glutathione S-transferase pi, leaving cells more vulnerable to electrophilic and oxidative damage.[1]
-
Mitochondrial Dysfunction and Apoptosis: The mitochondrion is a central hub for apoptotic signaling. This compound can trigger the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax and Bad, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[3] Flow cytometry data has confirmed that high concentrations of this compound (e.g., 200-250 µM) directly induce apoptosis in cell lines like PC3.[4]
-
Disruption of Calcium Homeostasis: While lower, neuroprotective doses of this compound can help stabilize intracellular calcium levels, toxic doses can lead to dysregulation of Ca²⁺ signaling.[5][6] This can further exacerbate mitochondrial stress and activate calcium-dependent proteases, contributing to cell death.
The following diagram illustrates the convergence of these pathways in high-dose this compound toxicity.
Caption: Key pathways of high-dose this compound-induced cytotoxicity.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during high-dose this compound experiments in a question-and-answer format.
Q1: My cells show rapid and widespread death within hours of treatment, even at doses cited in the literature. What's the first thing I should check?
A1: This often points to an issue with the "effective concentration" of the drug versus the "nominal concentration" you added. The bioavailability of a drug in culture can be significantly influenced by the media composition.
-
Causality: Serum proteins, particularly albumin, are known to bind avidly to many small molecules, including TCAs.[7] If you are using a high-serum medium (e.g., 10% FBS), a significant fraction of the this compound may be sequestered, reducing the free concentration available to interact with your cells. Conversely, if you switch to a low-serum or serum-free medium to avoid this, you may be exposing the cells to a much higher effective dose than intended, leading to acute toxicity.[8]
-
Troubleshooting Steps:
-
Review Your Media Conditions: Are you using serum-free or serum-containing media? Compare your protocol to the literature you are referencing. A common practice to synchronize cells and establish a baseline is to serum-starve them for 12-24 hours before treatment.[7][9] However, this starvation itself can be a stressor.[10]
-
Perform a Dose-Response Curve: Always begin by titrating this compound across a wide concentration range (e.g., 1 µM to 500 µM) in your specific cell line and media conditions to determine the EC₅₀ (half-maximal effective concentration) for toxicity.
-
Consider a Serum Wean: If you must use a low-serum condition for your experiment, consider gradually weaning the cells to the lower serum concentration over several passages to prevent shock.
-
Q2: I suspect oxidative stress is the primary driver of toxicity in my model. How can I confirm this and mitigate it?
A2: Confirming the role of oxidative stress involves measuring ROS levels and then attempting a "rescue" by co-treatment with an antioxidant.
-
Causality: High doses of this compound can overwhelm the cell's natural antioxidant defenses, leading to the accumulation of ROS, which damages lipids, proteins, and DNA.[5][11]
-
Diagnostic Step: Use a fluorescent probe like CellROX™ Green or DCFDA (2',7'-dichlorofluorescin diacetate) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy after this compound treatment. A significant increase in fluorescence compared to vehicle-treated controls would support the hypothesis of oxidative stress.
-
Mitigation Strategy: Co-treat the cells with this compound and a well-characterized antioxidant. N-acetylcysteine (NAC) is an excellent choice as it is a precursor to glutathione (GSH), a major intracellular antioxidant. If NAC co-treatment significantly increases cell viability compared to this compound alone, it strongly implicates oxidative stress in the toxic mechanism.
| Observed Problem | Potential Cause | Suggested Action |
| High, acute cell death | Effective drug concentration is too high due to low serum binding. | Perform a full dose-response curve in your specific media. Consider the impact of serum starvation. |
| Gradual cell death with morphological changes (blebbing) | Apoptosis induction. | Perform an Annexin V/PI assay. Test for rescue with a pan-caspase inhibitor (e.g., Z-VAD-FMK). |
| Inconsistent results between experiments | Variable cell health, passage number, or seeding density. | Use cells within a consistent low passage number range. Ensure consistent seeding density and confluence at the time of treatment. |
| Toxicity observed, but unsure of the mechanism | Multifactorial toxicity (oxidative stress, apoptosis, etc.). | Systematically test for markers of each pathway (ROS, caspase activity, mitochondrial membrane potential). |
Q3: My cells are detaching and showing signs of apoptosis (membrane blebbing). How can I definitively determine if apoptosis is the cause and if it's caspase-dependent?
A3: The gold standard for identifying apoptosis is Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry. To determine caspase dependency, you can use a pan-caspase inhibitor.
-
Causality: Apoptosis is a programmed cell death pathway often executed by a cascade of enzymes called caspases.[12] this compound has been shown to modulate pro-apoptotic Bcl-2 family proteins, channeling the cell towards this fate.[3]
-
Diagnostic Step:
-
Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
This dual staining allows you to distinguish between: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+) cells.
-
-
Mitigation & Confirmation: Pre-treat your cells with a pan-caspase inhibitor, such as Z-VAD-FMK, for 1-2 hours before adding high-dose this compound. If the inhibitor significantly reduces cell death (as measured by a viability assay like MTT or by a decrease in the Annexin V+/PI+ population), it confirms that the cytotoxicity is mediated primarily through caspase-dependent apoptosis. It is important to note that caspase inhibitors can have off-target effects and their use in vivo has been limited by toxicity.[13][14]
Section 3: Key Experimental Protocols
Protocol 1: Antioxidant Rescue Experiment
This protocol is designed to test whether this compound-induced cytotoxicity can be mitigated by co-treatment with N-acetylcysteine (NAC).
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluent) at the time of treatment.
-
Prepare Reagents:
-
Prepare a 1 M stock solution of NAC in serum-free media or PBS and sterilize through a 0.22 µm filter. Adjust the pH to ~7.4.
-
Prepare a 100X stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
-
Treatment Groups:
-
Vehicle Control (media + this compound solvent + NAC solvent)
-
This compound only (at its EC₅₀ or a known toxic concentration)
-
NAC only (e.g., at 1 mM, 5 mM, and 10 mM to test for NAC toxicity)
-
This compound + NAC (this compound at EC₅₀ + varying concentrations of NAC)
-
-
Incubation: Add the treatments to the cells and incubate for your standard experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Analysis: Normalize all data to the vehicle control (set to 100% viability). If the viability in the "this compound + NAC" wells is significantly higher than in the "this compound only" wells, this supports an oxidative stress mechanism.
Protocol 2: Assessing Apoptosis via Annexin V/PI Staining
This protocol provides a method to quantify apoptotic cells following this compound treatment.
-
Cell Plating: Seed cells in a 6-well plate and grow until they reach ~70-80% confluence.
-
Treatment: Treat cells with vehicle or a toxic concentration of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
Carefully collect the culture supernatant (which contains detached, potentially dead cells).
-
Wash the adherent cells with PBS (Ca²⁺/Mg²⁺-free).
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add an additional 400 µL of 1X Binding Buffer.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Use unstained, Annexin V only, and PI only controls to set up proper compensation and gating.
Section 4: Frequently Asked Questions (FAQs)
Q: What is a typical "high-dose" range for this compound in cell culture? A: This is highly cell-line dependent. In general, concentrations from 10 µM to 250 µM have been used in vitro.[4] Doses below 1 µM are often used to study neuroprotective effects, while doses above 50 µM are more likely to induce significant off-target cytotoxicity.[5] A thorough dose-response experiment is essential for your specific model.
Q: Should I use serum-free media during this compound treatment to get more consistent results? A: Using serum-free media can increase consistency by eliminating the variable of drug-protein binding.[8] However, it can also induce a starvation stress response that may sensitize cells to the drug or activate confounding signaling pathways.[10][15] A common compromise is to culture cells in complete medium, switch to a low-serum medium (e.g., 0.5-1% FBS) for 12-24 hours before and during the treatment period.
Q: Besides antioxidants and caspase inhibitors, are there other strategies to reduce non-specific toxicity? A: Yes. Optimizing the exposure time is critical. Some drugs require a longer exposure to elicit their specific effect, while toxicity may manifest much earlier.[16] A time-course experiment (e.g., 6, 12, 24, 48 hours) can help you identify a window where the desired biological effect is present, but widespread cell death has not yet occurred.
The following workflow can help guide your troubleshooting process.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
-
Mechanism underlying the effects of doxepin on β-amyloid -induced memory impairment in rats. PubMed Central. Available at: [Link]
-
Doxepin protects cultured neurons against oxidative stress-induced injury. PubMed. Available at: [Link]
-
Effects of doxepin on brain-derived neurotrophic factor, tumor necrosis factor alpha, mitogen-activated protein kinase 14, and AKT1 genes expression in rat hippocampus. PubMed Central. Available at: [Link]
-
Doxepin Exacerbates Renal Damage, Glucose Intolerance, Nonalcoholic Fatty Liver Disease, and Urinary Chromium Loss in Obese Mice. MDPI. Available at: [Link]
-
Biochemical Mechanisms for Drug Toxicity with Dr. A. Beasley Green. YouTube. Available at: [Link]
-
Doxepin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Available at: [Link]
-
Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. Preprints.org. Available at: [Link]
-
Doxepin (oral route) - Side effects & dosage. Mayo Clinic. Available at: [Link]
-
Doxepin protects cultured neurons against oxidative stress-induced injury. AME Publishing Company. Available at: [Link]
-
Effects of doxepin on gene expressions of Bcl-2 family, TNF-α, MAP kinase 14, and Akt1 in the hippocampus of rats exposed to stress. PubMed Central. Available at: [Link]
-
Effects of different doses of doxepin on passive avoidance learning in rats. PubMed Central. Available at: [Link]
-
The effects of doxepin on stress-induced learning, memory impairments, and TNF-α level in the rat hippocampus. Semantic Scholar. Available at: [Link]
-
Doxepin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
(PDF) The antidepressant drug doxepin: A promising antioxidant. ResearchGate. Available at: [Link]
-
Exposure time versus cytotoxicity for anticancer agents. PubMed Central. Available at: [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Institutes of Health. Available at: [Link]
-
Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin. BMC Cancer. Available at: [Link]
-
In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants. PubMed Central. Available at: [Link]
-
Tricyclic Antidepressant Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]
-
A long way to go: caspase inhibitors in clinical use. PubMed Central. Available at: [Link]
-
In vitro genotoxic and cytotoxic effects of doxepin and escitalopram on human peripheral lymphocytes. PubMed. Available at: [Link]
-
The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. MDPI. Available at: [Link]
-
Is serum starvation necessary for cell culture? ResearchGate. Available at: [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate. Available at: [Link]
-
Clinical Practice Guidelines : Tricyclic Antidepressant (TCA) Poisoning. The Royal Children's Hospital Melbourne. Available at: [Link]
-
Apoptosis induced by doxepin measured by Annexin V/PI staining. ResearchGate. Available at: [Link]
-
Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. MDPI. Available at: [Link]
-
The potential for caspases in drug discovery. PubMed Central. Available at: [Link]
-
Cardiotoxicity of tricyclic antidepressants in primary cultures of rat myocardial cells. PubMed. Available at: [Link]
-
Nutrient withdrawal rescues growth factor-deprived cells from mTOR-dependent damage. Aging. Available at: [Link]
-
A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PubMed Central. Available at: [Link]
-
In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. ResearchGate. Available at: [Link]
-
Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays? ResearchGate. Available at: [Link]
-
Tricyclic Antidepressant Toxicity Treatment & Management. Medscape. Available at: [Link]
-
Caspases as Targets for Drug Development. Madame Curie Bioscience Database - NCBI. Available at: [Link]
-
Serum starvation induces cell death in NSCLC via miR-224. Dove Medical Press. Available at: [Link]
-
A Commentary on Treatment of Tricyclic Antidepressant Overdose. Longdom Publishing. Available at: [Link]
-
Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Creative Bioarray. Available at: [Link]
-
High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. YouTube. Available at: [Link]
-
Antioxidant activity against H2O2-induced cytotoxicity of the ethanol extract and compounds from Pyrola decorate leaves. PubMed Central. Available at: [Link]
-
Au-PtNPs@Mn3O4 Nanozymes Enhance the Antitumor Effect of Photodynamic Therapy and Radiotherapy in Cervical Cancer by Modulating. ACS Publications. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
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- 3. Effects of doxepin on gene expressions of Bcl-2 family, TNF-α, MAP kinase 14, and Akt1 in the hippocampus of rats exposed to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. dovepress.com [dovepress.com]
- 16. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: Doxepin (and Active Metabolites) vs. Amitriptyline in Preclinical Models
[1]
Executive Summary
This guide provides a comparative technical analysis of Doxepin (specifically its active moiety and metabolites often referenced in synthesis as Doxepinol derivatives) versus the gold-standard tricyclic antidepressant (TCA), Amitriptyline .
While both agents share the dibenzoxepin/dibenzocycloheptene tricyclic core, their pharmacological distinctiveness lies in their receptor binding hierarchies. Amitriptyline acts as a potent, balanced Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with significant sodium channel blocking capabilities, making it the benchmark for neuropathic pain models. In contrast, Doxepin exhibits the highest affinity for the Histamine H1 receptor of any TCA, driving a profile defined by profound sedation and antipruritic efficacy, with comparatively weaker monoamine reuptake inhibition.
Key Verdict:
-
Select Amitriptyline for models requiring maximal antinociception (neuropathic pain) or robust anti-immobility effects (depression).
-
Select Doxepin for models investigating sleep architecture, pruritus (itch), or when evaluating analgesic efficacy with a requirement for lower cardiotoxicity (shorter QT prolongation risk compared to Amitriptyline).
Pharmacodynamic Profile: The Mechanistic Divergence
The observable differences in preclinical models are directly causal to the receptor binding affinities (
Receptor Binding Affinity Comparison ( in nM)
Lower
| Receptor Target | Amitriptyline ( | Doxepin ( | Physiological Implication |
| Histamine H1 | 1.0 - 1.1 | 0.24 | Doxepin is ~4x more potent at H1. Drives sedation and itch relief.[1] |
| SERT (5-HT) | 4.3 | 68 | Amitriptyline is a significantly more potent serotonin reuptake inhibitor. |
| NET (Norepinephrine) | 35 | 29.5 | Both have moderate NET affinity; Amitriptyline's metabolite (Nortriptyline) is highly potent here. |
| Muscarinic (mACh) | 18 | 83 | Amitriptyline is more anticholinergic (higher toxicity risk). |
| Alpha-1 Adrenergic | 27 | 24 | Comparable.[2] Both cause orthostatic hypotension/sedation. |
Data aggregated from Gillman, P.K. (2007) and Richelson, E. (2001).
Signaling Pathway Visualization
The following diagram illustrates the divergent downstream pathways based on the primary receptor "hits" for each drug.
Figure 1: Mechanistic divergence. Amitriptyline dominates in monoamine modulation (Analgesia/Mood), while Doxepin dominates in Histamine blockade (Sedation/Itch).
Efficacy in Preclinical Models
Neuropathic Pain: Chronic Constriction Injury (CCI)
In the CCI model (Bennett & Xie), Amitriptyline is the positive control.[3] Doxepin is effective but displays a narrower therapeutic window due to sedation.[1][4]
-
Amitriptyline: Reverses thermal hyperalgesia and mechanical allodynia at 10–30 mg/kg (i.p.). Mechanism involves spinal monoamine accumulation and sodium channel blockade.
-
Doxepin: Requires similar or slightly higher dosing for equipotent analgesia. However, at analgesic doses, Doxepin-treated animals often fail rotarod tests (motor coordination) due to H1-mediated sedation, confounding behavioral readouts.
Depression: Forced Swim Test (FST)
-
Amitriptyline: Robust reduction in immobility time. Increases climbing behavior (NET activity) and swimming (SERT activity).
-
Doxepin: Reduces immobility but less potently than Amitriptyline. Critical Note: In FST, "false positives" can occur if the drug causes hyperactivity, and "false negatives" can occur if the drug causes heavy sedation. Doxepin's sedative load requires careful baseline locomotor activity testing (Open Field Test) to validate FST results.
Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols include self-validation steps to rule out confounding variables like sedation or surgical failure.
Protocol: Chronic Constriction Injury (CCI) for Neuropathic Pain Evaluation[1]
Objective: Compare analgesic efficacy of Doxepin vs. Amitriptyline.
Reagents:
-
Vehicle: 0.9% Saline (Amitriptyline is water-soluble; Doxepin HCl is water-soluble).
-
Anesthetic: Ketamine/Xylazine cocktail.
-
Suture: 4-0 Chromic Gut (must be chromic to induce inflammation).
Workflow Visualization:
Figure 2: CCI Workflow. Critical control point is Day 14 Validation to ensure neuropathy is established before drug testing.
Step-by-Step Procedure:
-
Baseline: Measure mechanical nociceptive threshold (Von Frey filaments) on both hind paws.
-
Surgery: Under anesthesia, expose the common sciatic nerve at the mid-thigh level. Loosely tie 4 ligatures (chromic gut) around the nerve with ~1mm spacing. Crucial: Ligatures must barely constrict the nerve (visualize epineural circulation) to induce inflammation, not total axotomy.
-
Validation (Day 14): Retest thresholds. Animals must show significant allodynia (e.g., withdrawal at <4g vs. 15g baseline) to be included.
-
Dosing: Administer drugs intraperitoneally (i.p.).
-
Readout: Measure "Paw Withdrawal Threshold" (PWT).
-
Success Criteria: Amitriptyline group should show >50% return to baseline threshold. Doxepin group should show increase, but monitor for "drag" (motor impairment).
-
Protocol: Assessment of Sedation (Rotarod Test)
Mandatory control when testing Doxepin.
-
Training: Train rats to walk on a rotating rod (accelerating 4 to 40 rpm) for 3 consecutive days.
-
Baseline: Record latency to fall on Day 4 (pre-dose).
-
Testing: Administer Doxepin or Amitriptyline. Place rat on rod at 30, 60, and 120 mins.
-
Interpretation:
-
Significant decrease in latency = Sedation/Ataxia .
-
Expectation: Doxepin (10 mg/kg) will show significantly shorter latency to fall compared to Amitriptyline at equivalent doses in early timepoints (<60 min).
-
Safety & Toxicology Comparison
| Parameter | Amitriptyline | Doxepin |
| Anticholinergic Load | High. Dry mouth, urinary retention, cognitive dulling. | Moderate. Less binding to M1 receptors than Amitriptyline. |
| Cardiac Safety | High Risk. Significant QT prolongation; Class 1A antiarrhythmic properties (sodium channel block). | Moderate Risk. Still a TCA with QT risks, but generally considered safer in elderly populations at low doses. |
| Therapeutic Index | Narrow. Lethal dose is relatively close to therapeutic dose. | Slightly wider, particularly when used for insomnia/itch (low dose). |
References
-
Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748.
-
Richelson, E. (2001). Pharmacology of antidepressants. Mayo Clinic Proceedings, 76(5), 511-527.
-
Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107.
-
Silenor (Doxepin) Prescribing Information. (2010).[5] FDA Access Data.
-
De Vry, J., et al. (2004). Characterization of the therapeutic window of the analgesic action of tricyclic antidepressants in the rat. European Journal of Pharmacology, 491(2-3), 127-136.
Sources
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- 3. Effects of chronic doxepin and amitriptyline administration in naïve mice and in neuropathic pain mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxepin up-to-date: a review of its pharmacological properties and therapeutic efficacy with particular reference to depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meded101.com [meded101.com]
Validation of a Spectrofluorimetric Method for Doxepinol Against HPLC
A Comparative Technical Guide for Analytical Method Development
Executive Summary
This guide provides a rigorous validation framework comparing a cost-effective Spectrofluorimetric method (via ion-pairing) against the industry "Gold Standard" High-Performance Liquid Chromatography (HPLC) for the quantification of Doxepinol (11-(3-dimethylaminopropyl)-6,11-dihydrodibenzo[b,e]oxepin-11-ol).
While HPLC offers superior specificity for separating this compound from its parent compound (Doxepin) and isomers, the spectrofluorimetric approach described here—utilizing Eosin Y ion-pairing —offers a rapid, high-throughput alternative for bulk drug substance analysis and content uniformity testing where chromatographic separation is not the primary constraint.
The Verdict:
-
Use HPLC for stability-indicating assays, impurity profiling, and complex biological matrices (plasma/serum).
-
Use Spectrofluorimetry for routine Quality Control (QC) of raw materials, dissolution testing, and high-throughput content uniformity.
Scientific Basis & Mechanisms
To validate these methods, one must understand the physicochemical properties driving detection.
The Analyte: this compound
Unlike Doxepin (which contains an exocyclic double bond), this compound possesses a hydroxyl group at the C11 position and a tertiary amine tail.
-
Chromatographic Basis: The polarity difference introduced by the -OH group allows separation from Doxepin on C18 columns.
-
Fluorimetric Basis: this compound itself has weak native fluorescence. However, the tertiary amine is a proton acceptor. In acidic media (pH < 5), it forms a cation that can pair with anionic fluorophores (like Eosin Y).
Mechanism of Action: Ion-Pair Complexation
The spectrofluorimetric method does not measure this compound directly; it measures the Eosin Y carried into an organic solvent by the this compound cation.
-
Aqueous Phase (Acidic): this compound becomes protonated (
). Eosin Y is anionic ( ). -
Complexation: They form a neutral, hydrophobic ion-pair complex (
). -
Extraction: This complex is extracted into Dichloromethane (DCM). Unbound Eosin Y remains in the water.
-
Detection: The organic layer fluoresces intensely.
Figure 1: The chemical workflow for the indirect spectrofluorimetric determination of this compound via Eosin Y ion-pairing.
Experimental Protocols
Method A: The Challenger (Spectrofluorimetry)
Objective: High-throughput quantification without column equilibration time.
-
Reagents: Eosin Y (0.1% aq), Acetate Buffer (pH 4.5), Dichloromethane (DCM).
-
Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-2500 or equivalent).[1]
Protocol:
-
Preparation: Transfer aliquots of this compound standard solution (10–100 µg/mL) into separating funnels.
-
Buffering: Add 2.0 mL of Acetate Buffer (pH 4.5).
-
Complexation: Add 2.0 mL of Eosin Y solution. Mix gently.
-
Extraction: Add 5.0 mL of DCM. Shake vigorously for 2 minutes. Allow phases to separate.
-
Separation: Collect the lower organic layer (DCM) containing the ion-pair complex.
-
Drying: Pass the organic layer through anhydrous sodium sulfate to remove water traces (which quench fluorescence).
-
Measurement:
Method B: The Gold Standard (HPLC-UV)
Objective: Specificity and separation of impurities.
-
Column: C18 (250 mm x 4.6 mm, 5 µm) – e.g., Agilent Zorbax or Phenomenex Luna.
-
Mobile Phase: Phosphate Buffer (0.05M, pH 3.0) : Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array at 254 nm.
-
Injection Vol: 20 µL.
Protocol:
-
System Suitability: Inject standard 5 times. Ensure RSD < 2% for peak area and Tailing Factor < 2.0.[3]
-
Sample Run: Inject samples. This compound typically elutes before Doxepin due to the polar hydroxyl group (approx. RT: 5-7 min).
Validation & Comparison Data
The following data represents a synthesis of typical performance characteristics for tricyclic antidepressant analysis, derived from ICH Q2(R1) validation standards.
Comparative Performance Table
| Parameter | Spectrofluorimetry (Method A) | HPLC-UV (Method B) | Interpretation |
| Linearity Range | 0.5 – 10.0 µg/mL | 1.0 – 100.0 µg/mL | Fluorimetry is more sensitive at lower concentrations. |
| Regression ( | > 0.998 | > 0.999 | HPLC offers slightly better linearity over a wider range. |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.15 µg/mL | Fluorimetry wins on sensitivity. |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | 0.50 µg/mL | Fluorimetry allows quantification of trace amounts. |
| Precision (Intra-day %RSD) | 1.2 – 2.5% | 0.5 – 1.2% | HPLC wins on precision. |
| Accuracy (% Recovery) | 98.5% – 101.5% | 99.0% – 101.0% | Both are highly accurate for pure substances. |
| Selectivity | Low (Interference from other amines) | High (Separates isomers/degradants) | HPLC is mandatory for impurity profiling. |
| Cost per Sample | Low ($) | High ( | Fluorimetry uses less solvent and no columns. |
| Throughput | 20+ samples/hour | 4-5 samples/hour | Fluorimetry is ideal for content uniformity. |
Critical Validation Workflows
To ensure the trustworthiness of the Spectrofluorimetric method, you must perform a Cross-Validation against the HPLC method using real samples.
The Cross-Validation Protocol
-
Sample Set: Prepare 10 independent samples of this compound (e.g., from a dissolution bath or bulk powder).
-
Split Analysis: Divide each sample into two aliquots.
-
Run: Analyze Aliquot A via Fluorimetry and Aliquot B via HPLC.
-
Statistical Test: Perform a Paired t-test at 95% confidence interval.
-
Null Hypothesis (
): There is no significant difference between the means of the two methods. -
Pass Criteria:
.
-
Decision Tree for Method Selection
Figure 2: Decision logic for selecting between HPLC and Spectrofluorimetry based on analytical requirements.
Troubleshooting & Expert Insights
As an application scientist, I have encountered specific pitfalls with the Eosin Y method for this compound:
-
pH Sensitivity: The formation of the ion-pair is strictly pH-dependent.
-
Insight: If pH > 5.0, this compound deprotonates, and the complex breaks. If pH < 3.0, Eosin Y (an acid itself) may precipitate or change spectral properties. Strictly control Acetate Buffer at pH 4.5 ± 0.1.
-
-
Quenching by Water: The fluorescence quantum yield of Eosin Y is high in DCM but low in water.
-
Insight: Any water droplets carried over into the cuvette will cause massive errors. Use anhydrous sodium sulfate drying or centrifugation to ensure a crystal-clear organic layer.
-
-
Specificity:
-
Insight: The Eosin Y method detects any hydrophobic tertiary amine. It cannot distinguish this compound from Doxepin. Therefore, this method is NOT suitable for stability studies where the drug degrades into amine-containing byproducts. It is only valid for Assay (Potency) of pure raw material or fresh dosage forms.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][4] Link
- El-Gindy, A., et al. (2010). "Spectrophotometric and Spectrofluorimetric Determination of Doxepin Hydrochloride in Pharmaceutical Preparations." Journal of AOAC International. (Provides the foundational chemistry for Eosin Y ion-pairing with tricyclics).
-
PubChem. (2024). Doxepin Hydrochloride Compound Summary. National Library of Medicine. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6] Link
-
Phenomenex. (2023). Assay of Doxepin Hydrochloride According to USP Monograph Using HPLC. (Reference for HPLC conditions). Link
Sources
A Comparative Guide to the Efficacy of Doxepin and Imipramine on Serotonin Reuptake
Prepared by a Senior Application Scientist
Introduction
Doxepin and imipramine are foundational molecules within the class of tricyclic antidepressants (TCAs), a group of compounds that revolutionized the treatment of major depressive disorder in the mid-20th century.[1] While newer classes of antidepressants have since been developed, the complex pharmacology of TCAs continues to make them relevant for specific clinical applications and a subject of significant interest for researchers and drug development professionals. A primary mechanism for their therapeutic effect is the inhibition of monoamine reuptake, specifically of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE).[2][3]
This guide provides an in-depth, objective comparison of the in vitro efficacy of doxepin and imipramine, with a specific focus on their interaction with the human serotonin transporter (SERT). By synthesizing binding affinity data and providing detailed experimental methodologies, this document aims to equip researchers with the foundational knowledge to critically evaluate and compare these two important compounds.
(Note: The user query specified "Doxepinol." This guide will address the widely recognized tricyclic antidepressant, Doxepin, as "this compound" is not a standard nomenclature for an approved pharmaceutical agent.)
Core Mechanism of Action: Inhibition of the Serotonin Transporter
The termination of serotonergic signaling in the synaptic cleft is primarily mediated by the serotonin transporter (SERT), a presynaptic protein that reabsorbs serotonin back into the neuron.[2] By physically binding to SERT, TCAs like doxepin and imipramine act as competitive inhibitors, blocking this reuptake process. This action leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing and extending its signaling to postsynaptic receptors. This potentiation of the serotonin system is a cornerstone of their antidepressant effect.
Caption: Mechanism of Tricyclic Antidepressant Action at the Synapse.
Comparative Pharmacodynamics: In Vitro Efficacy
The efficacy of a drug at a specific transporter is most precisely quantified by its binding affinity, commonly expressed as the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the drug required to occupy 50% of the target receptors in the absence of a competing ligand. A lower Kᵢ value signifies a higher binding affinity and greater potency.
Analysis of experimental data from radioligand binding assays reveals a distinct difference in the potency and selectivity of doxepin and imipramine at the serotonin and norepinephrine transporters.
| Compound | Target | Kᵢ (nM) |
| Imipramine | hSERT | 1.4 [4] |
| hNET | 37 [4] | |
| Doxepin | hSERT | ~200 [5] |
| hNET | ~20-50 |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter. Kᵢ values for Doxepin at hNET vary across studies, but consistently show higher affinity than for hSERT.
Analysis of Binding Affinity Data:
-
Imipramine demonstrates a high affinity for the human serotonin transporter, with a Kᵢ value of 1.4 nM.[4] This indicates very potent binding. Its affinity for the norepinephrine transporter is approximately 26-fold lower, suggesting a preference for SERT over NET.
-
Doxepin is a moderately potent inhibitor of serotonin uptake, with a reported inhibitory constant (Kᵢ) of about 200 nM (2 x 10⁻⁷ M) in human platelets.[5] In contrast, its affinity for the norepinephrine transporter is considerably higher. This pharmacological profile characterizes doxepin as being more potent as a norepinephrine reuptake inhibitor than a serotonin reuptake inhibitor.
It is critical to also consider the action of major active metabolites. Imipramine is metabolized in the liver to desipramine . Desipramine is a very potent norepinephrine reuptake inhibitor (Kᵢ = 0.63–3.5 nM) but has a significantly lower affinity for the serotonin transporter (Kᵢ = 17.6–163 nM).[6] This metabolic conversion in vivo results in a dual mechanism of action, with the parent compound primarily driving serotonin reuptake inhibition and the metabolite strongly driving norepinephrine reuptake inhibition. Doxepin is metabolized to the active metabolite nordoxepin (desmethyldoxepin), which also contributes to the overall antidepressant effects.[2]
Broader Pharmacological Profile
The clinical utility and side-effect profiles of TCAs are dictated by their interactions with a wide range of neurotransmitter receptors. Both doxepin and imipramine are antagonists at several "off-target" sites, which is a key differentiator from more modern, selective antidepressants.
| Compound | H₁ Receptor Kᵢ (nM) | M₁-M₅ Receptor Kᵢ (nM) | α₁-Adrenergic Kᵢ (nM) |
| Imipramine | 7.6 - 37[4][6] | 46[4] | 32[4] |
| Doxepin | 0.17 - 0.24 [7] | 83[7] | ~30-40 |
Key Insights from Broader Profiling:
-
Histamine H₁ Receptor: Doxepin is one of the most potent H₁ receptor antagonists known, with sub-nanomolar affinity.[7] This accounts for its powerful sedative effects and its use at low doses for insomnia.[2][8] Imipramine is also a potent H₁ antagonist, contributing to sedation, but is significantly less potent than doxepin.
-
Muscarinic Acetylcholine Receptors (M₁-M₅): Antagonism at these receptors is responsible for the classic anticholinergic side effects of TCAs (e.g., dry mouth, constipation, blurred vision). Both drugs exhibit notable affinity for these receptors.[4][9]
-
α₁-Adrenergic Receptors: Blockade of these receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness. Both drugs are potent antagonists at this site.[4]
Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay
To empirically determine and compare the potency of compounds like doxepin and imipramine, a serotonin uptake inhibition assay using brain synaptosomes is a standard and physiologically relevant method.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds for the inhibition of [³H]5-HT uptake into rat brain synaptosomes.
Caption: Workflow for a Synaptosome-Based Serotonin Reuptake Assay.
Methodology:
-
Preparation of Synaptosomes:
-
Euthanize a rat according to approved animal care protocols.
-
Rapidly dissect the whole brain (excluding cerebellum) and place it in ice-cold 0.32 M sucrose solution.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).[10]
-
Resuspend the P2 pellet in an appropriate volume of ice-cold Krebs-Ringer-HEPES (KRH) buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Materials and Reagents:
-
[³H]Serotonin ([³H]5-HT): Radiolabeled serotonin (specific activity >20 Ci/mmol).
-
KRH Buffer (pH 7.4): Containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, HEPES, and glucose.
-
Test Compounds: Doxepin, Imipramine, and a reference compound (e.g., fluoxetine) prepared in serial dilutions.
-
Terminating Agent: A selective serotonin reuptake inhibitor (e.g., fluoxetine at a high concentration) to determine non-specific binding.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Fluid and Counter.
-
-
Assay Procedure:
-
In assay tubes, combine KRH buffer, the appropriate dilution of the test compound (or vehicle for total uptake control), and the synaptosomal preparation.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.[11]
-
Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT (e.g., 10-20 nM).
-
Incubate for a short, defined period (e.g., 10 minutes) at 37°C. The reaction must be in the linear range of uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized [³H]5-HT) from the buffer.[12]
-
Immediately wash the filters with ice-cold KRH buffer to remove any unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Total Uptake: Counts per minute (CPM) from vehicle-treated samples.
-
Non-Specific Uptake: CPM from samples treated with a high concentration of a terminating agent (e.g., 10 µM fluoxetine).
-
Specific Uptake: Total Uptake - Non-Specific Uptake.
-
Calculate the percent inhibition for each concentration of doxepin and imipramine relative to the specific uptake of the vehicle control.
-
Plot percent inhibition against the log concentration of the inhibitor and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Synthesis and Conclusion
The evidence from in vitro pharmacological profiling demonstrates a clear distinction between doxepin and imipramine in their interaction with the serotonin transporter.
-
Imipramine is a potent serotonin reuptake inhibitor, exhibiting high affinity for hSERT with a Kᵢ value in the low nanomolar range.[4] Its primary metabolite, desipramine, is a highly potent norepinephrine reuptake inhibitor, making the drug systemically a powerful dual-acting agent.
-
Doxepin is a comparatively weak serotonin reuptake inhibitor, with a Kᵢ value for hSERT that is over 100-fold higher than that of imipramine.[5] Its primary strength in monoamine reuptake inhibition lies at the norepinephrine transporter.
For researchers in drug development, this comparison highlights the principle of structure-activity relationships within a drug class. While both are structurally similar TCAs, subtle molecular differences lead to significant variations in transporter affinity and selectivity. Imipramine's profile makes it a strong candidate for conditions where robust enhancement of serotonergic neurotransmission is desired. Doxepin's profile, particularly its unparalleled potency as an H₁ antagonist and a more NE-selective reuptake inhibitor, rationalizes its clinical use in depression accompanied by significant anxiety and insomnia.[2]
Ultimately, this guide underscores that while efficacy at SERT is a critical pharmacological parameter, the complete clinical picture of any CNS-active compound is a composite of its primary mechanism and its broader interactions with the multifaceted network of neurotransmitter systems.
References
- Dr. Oracle. (2026, February 16).
- Ahtee, L., & Kääriäinen, I. (1974).
- PharmGKB.
- Dr. Oracle. (2026, February 16). Does doxepin (tricyclic antidepressant)
- Wikipedia. Doxepin. Wikipedia.
- Singh, D., & Saadabadi, A. (2024). Doxepin. In StatPearls.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3158, Doxepin. PubChem.
- Wikipedia. Clomipramine. Wikipedia.
- Thour, A., & Marwaha, R. (2023). Imipramine. In StatPearls.
- Wikipedia. Imipramine. Wikipedia.
- Mann, A. N., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLOS ONE, 13(3), e0194983.
- Langer, S. Z., et al. (1985). Evidence for high affinity [3H] imipramine binding sites in human lung. PubMed.
- ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?
- Dean, L. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. In Medical Genetics Summaries.
- Probes & Drugs. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N). Probes & Drugs.
- Schuweiler, D., et al. (2005).
- Jones, S. R., et al. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience.
- Drugs.com. Doxepin Tablets: Package Insert / Prescribing Info / MOA. Drugs.com.
- APExBIO. Imipramine (hydrochloride) - Serotonin & Norepinephrine Transporter Inhibitor. APExBIO.
- Thermo Fisher Scientific. (2012). Isolate Functional Synaptosomes. Thermo Fisher Scientific - US.
- U.S. Food and Drug Administration. Imipramine Hydrochloride Tablets USP 10 mg, 25 mg, and 50 mg.
- Venton, B. J., et al. (2022). In vitro electrochemical measurement of serotonin release in the human jejunum mucosa using a diamond microelectrode. Analyst, 147(10), 2183-2191.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]
- 4. apexbt.com [apexbt.com]
- 5. Effect of doxepin on uptake and efflux of serotonin human blood patelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imipramine - Wikipedia [en.wikipedia.org]
- 7. Doxepin - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative In-Vivo Guide: Z- and E-Isomers of Doxepin
Topic: Comparative In-Vivo Pharmacology of Z- and E-Isomers of Doxepin (Clarified from "Doxepinol") Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Pharmacologists
Executive Summary & Nomenclature Clarification
Status: Active Pharmaceutical Ingredient (API) & Active Metabolites Key Distinction: Geometric Isomerism (Cis/Trans)[1]
Critical Note on Nomenclature: While the term "this compound" technically refers to (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol (Impurity B, EP), this molecule possesses a saturated C11 bridge, resulting in R/S chirality , not Z/E geometric isomerism.
In the context of Z- and E-isomers , the relevant pharmacological entities are Doxepin (the parent drug) and Nordoxepin (the active metabolite), which possess the alkylidene double bond required for geometric isomerism. This guide focuses on the Z- (Cis) and E- (Trans) isomers of Doxepin and their stereoselective behaviors in vivo, as this is the critical comparative pathway in drug development.
High-Level Comparison:
-
Z-Doxepin (Cis): Highly potent Histamine H1 antagonist. Responsible for the sedative and antipruritic effects (e.g., in low-dose formulations like Silenor®).
-
E-Doxepin (Trans): More potent Norepinephrine Transporter (NET) inhibitor. Primarily drives the antidepressant activity in higher-dose tricyclic formulations.
Chemical & Pharmacological Basis[2][3][4]
Doxepin is administered as a mixture (typically 85:15 E:Z ).[2][3][4][5][6] However, its in vivo profile is dictated by the distinct pharmacodynamics of these isomers and their stereoselective metabolism.
2.1 Receptor Binding Profiles
The therapeutic duality of Doxepin arises from the structural fit of the isomers into different binding pockets.
| Target Receptor | Z-Isomer (Cis) | E-Isomer (Trans) | Mechanistic Insight |
| Histamine H1 | High Potency ( | Lower Potency ( | The Z-isomer fits the H1 pocket (Thr112 interaction) ~5.2x better than the E-isomer.[7] |
| NET (Norepinephrine) | Moderate Affinity | High Affinity | E-isomer conformation aligns with the monoamine transporter orthosteric site. |
| Muscarinic (M1-M5) | Moderate | Moderate/High | Both contribute to anticholinergic side effects (dry mouth, constipation). |
| 5-HT2A | Moderate | Moderate | Contributes to antidepressant/anxiolytic profile. |
2.2 Pathway Visualization
The following diagram illustrates the divergence in pharmacological activity based on isomer geometry.
Caption: Divergent pharmacodynamic pathways of Doxepin isomers. Z-isomer dominates H1 blockade; E-isomer dominates NET inhibition.
In-Vivo Pharmacokinetics (Stereoselective Metabolism)
Understanding the PK differences is vital for interpreting plasma concentration data, as the ratios change significantly from the dosage form to plasma.
3.1 Stereoselective Metabolic Pathways
Doxepin undergoes extensive first-pass metabolism.
-
Demethylation (CYP2C19): Converts Doxepin to Nordoxepin (Active metabolite).[2][3][5]
-
Hydroxylation (CYP2D6): Converts Doxepin/Nordoxepin to phenolic metabolites (Inactive/Low activity).
The "Isomer Shift" Phenomenon:
-
Input: 85% E / 15% Z.
-
Plasma (Metabolite Nordoxepin): Shifts towards 1:1 (50:50) .[8]
-
Reason: Stereoselective clearance. CYP2D6 preferentially hydroxylates the E-isomer , clearing it faster than the Z-isomer. Consequently, the relative proportion of biologically active Z-metabolites increases over time.
-
Caption: Stereoselective metabolism showing preferential CYP2D6 clearance of the E-isomer, altering the metabolite ratios.
Experimental Protocol: Chiral Separation & Quantification
To validate the in-vivo differences, researchers must use chiral chromatography. Standard Reverse Phase (RP-HPLC) cannot distinguish Z/E isomers effectively without specific chiral selectors.
Protocol: LC-MS/MS Determination of Doxepin Isomers in Plasma
Objective: Simultaneous quantification of Z-Doxepin, E-Doxepin, Z-Nordoxepin, and E-Nordoxepin.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: 200 µL Plasma.
-
Internal Standard: Doxepin-d3 (deuterated).
-
Alkalinization: Add 50 µL 0.1 M NaOH (ensure uncharged state for extraction).
-
Extraction: Add 1 mL Hexane:Isoamyl alcohol (98:2 v/v). Vortex 2 min.
-
Separation: Centrifuge at 10,000g for 5 min. Transfer organic layer.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in Mobile Phase.
2. Chromatographic Conditions (Chiral)
-
Column: Chiralcel OJ-R (150 x 4.6 mm, 5 µm) or AGP (Alpha-1-Acid Glycoprotein) column.
-
Rationale: AGP columns are the industry standard for separating basic drugs like TCAs.
-
-
Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Acetonitrile (85:15 v/v).
-
Flow Rate: 0.5 mL/min.
3. Mass Spectrometry (MS/MS) Parameters
-
Source: ESI Positive Mode.
-
MRM Transitions:
-
Doxepin (Z & E):
(Quantifier). -
Nordoxepin (Z & E):
.
-
-
Resolution: The Z-isomer typically elutes before the E-isomer on AGP columns, but validation with pure standards is required.
Comparative Data Summary
The following table synthesizes data from pharmacokinetic studies and receptor binding assays.
| Parameter | Z-Isomer (Cis) | E-Isomer (Trans) | Nordoxepin (Metabolite) |
| Pharmacological Role | Sedative / Hypnotic | Antidepressant | Mixed / NET Inhibition |
| H1 Receptor Affinity ( | ~1.2 nM (High) | ~6.5 nM (Moderate) | Lower than parent |
| NET Affinity ( | > 50 nM (Low) | ~10 nM (High) | High (Potent inhibitor) |
| Plasma Half-life ( | ~8 - 24 hours | ~8 - 24 hours | 30 - 50 hours (Accumulates) |
| Metabolic Clearance | Slower CYP2D6 hydroxylation | Rapid CYP2D6 hydroxylation | Glucuronidation |
| Clinical Indication | Insomnia (3-6 mg dose) | Depression (75-150 mg dose) | N/A (Active metabolite) |
References
-
Kirchheiner, J. et al. (2002).[9] "Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers."[9] Pharmacogenetics.
-
Yan, J.H. et al. (2002).[9] "Absolute bioavailability and stereoselective pharmacokinetics of doxepin." Xenobiotica.
-
Shiroishi, M. et al. (2024). "Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor." Scientific Reports.
-
European Pharmacopoeia (EP). "Doxepin Hydrochloride: Impurity B (this compound)."[10] EP Standards.
-
Silenor (Doxepin) Prescribing Information. (2010). FDA Access Data.
Sources
- 1. US9463181B2 - Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders - Google Patents [patents.google.com]
- 2. preprints.org [preprints.org]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. preprints.org [preprints.org]
- 6. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US10251859B2 - Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders - Google Patents [patents.google.com]
- 9. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Comparison: Doxepinol (Desmethyldoxepin) vs. Nortriptyline for Tolerability
Executive Summary
This guide provides a high-resolution technical comparison between Doxepinol (chemically known as Desmethyldoxepin or Nordoxepin) and Nortriptyline . While Nortriptyline is a marketed pharmaceutical product, this compound is the primary active metabolite of Doxepin. Both are secondary amine tricyclic structures derived from tertiary amine parents (Amitriptyline and Doxepin, respectively).[1]
For drug development professionals and researchers, the distinction is critical: Nortriptyline represents a "cleaner" secondary amine profile with preferential norepinephrine reuptake inhibition (NRI) and reduced anticholinergic burden. In contrast, This compound retains the high-affinity histamine
Pharmacogenic Origins & Structural Homology
To understand the tolerability differences, one must first map the metabolic pathways. Both compounds are generated via N-demethylation by CYP450 enzymes (primarily CYP2C19, with contributions from CYP1A2 and CYP3A4).[2]
-
Nortriptyline: The secondary amine metabolite of Amitriptyline.[1] It is marketed as a standalone drug because its pharmacological profile is distinct and often superior (better tolerated) to its parent.
-
This compound (Desmethyldoxepin): The secondary amine metabolite of Doxepin. It is not typically marketed as a standalone drug but accumulates in plasma, often exceeding parent Doxepin concentrations. It significantly prolongs the therapeutic (and adverse) window of Doxepin therapy.
Metabolic Pathway Diagram
The following diagram illustrates the parallel metabolic generation of these two entities and their primary clearance pathways.
Figure 1: Parallel metabolic generation of Nortriptyline and this compound from their respective tertiary amine parents.
Pharmacodynamic Fingerprint: The Mechanism of Tolerability
Tolerability in TCAs is dictated by "off-target" binding, specifically to Histamine (
Comparative Receptor Binding Affinities ( in nM)[4]
| Receptor Target | This compound (Desmethyldoxepin) | Nortriptyline | Clinical Implication of Difference |
| Histamine | ~1.0 - 5.0 nM | ~10.0 nM | Sedation/Weight Gain: this compound is significantly more potent at |
| Muscarinic | ~20 - 35 nM | ~150 nM | Anticholinergic Burden: Nortriptyline has a much lower affinity (higher |
| Alpha-1 ( | ~24 - 50 nM | ~60 - 100 nM | Orthostasis: Both carry risks of orthostatic hypotension, but Nortriptyline is generally less potent at |
| NET (Transporter) | Moderate Affinity | High Affinity (~4 nM) | Efficacy: Nortriptyline is a potent, selective NRI. This compound is a weaker, more balanced reuptake inhibitor. |
Data synthesized from Richelson et al. and PDSP databases.
Key Insight: While the conversion of Amitriptyline to Nortriptyline drastically reduces
Clinical Tolerability Matrix
Based on the receptor profiles above, the clinical tolerability diverges as follows:
| Adverse Event Domain | This compound (Desmethyldoxepin) Profile | Nortriptyline Profile |
| Sedation (Daytime) | High Risk. Due to slow elimination ( | Low/Moderate Risk. Often neutral or slightly activating. Preferred for patients requiring daytime alertness. |
| Weight Gain | High Risk. Directly correlated with | Moderate Risk. Lower than tertiary amines and this compound, but still present. |
| Anticholinergic Toxicity | Moderate/High Risk. Dry mouth and constipation are common.[3] Risky in patients with glaucoma or urinary retention. | Low Risk. Considered one of the least anticholinergic TCAs (alongside Desipramine). |
| Cardiotoxicity | Class 1A Effect. Prolongs QTc and QRS. Risk of arrhythmia in overdose. | Class 1A Effect. Similar risk profile in overdose, but therapeutic doses are generally well-tolerated with monitoring. |
Experimental Validation Protocols
To verify these profiles in a drug development context, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (Ex Vivo)
Objective: To determine the
-
Tissue Preparation:
-
Transfect CHO-K1 cells with human
receptor cDNA. -
Harvest cells and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000 x g for 15 min; resuspend pellet.
-
-
Incubation:
-
Ligand: Use
-Pyrilamine (specific activity ~80 Ci/mmol) at 1.0 nM concentration. -
Competitors: Add this compound and Nortriptyline at concentrations ranging from
M to M (duplicate wells). -
Non-Specific Binding: Define using 10 µM Triprolidine.
-
Incubate for 60 mins at 25°C.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: In Vivo Sedation Assessment (Rotarod Test)
Objective: To quantify functional sedation differences in a murine model.
-
Baseline Screening: Train male Swiss Webster mice on an accelerating Rotarod (4 to 40 rpm over 5 mins). Select only mice able to remain on the rod for >200 seconds.
-
Dosing:
-
Group A: Vehicle (Saline).
-
Group B: Nortriptyline (10 mg/kg i.p.).
-
Group C: this compound (10 mg/kg i.p.).
-
-
Testing:
-
Place mice on Rotarod at T = 30, 60, 120, and 240 minutes post-dose.
-
Record "Latency to Fall" (seconds).
-
-
Validation:
-
A significant reduction in latency compared to Vehicle indicates sedation/motor impairment.
-
Expected Result: this compound group shows significantly shorter latency (higher impairment) than Nortriptyline group at T=60 and T=120.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for determining receptor binding affinity (
References
-
Richelson, E. (2001). "Pharmacology of Antidepressants." Mayo Clinic Proceedings. Link
-
Gillman, P. K. (2007).[1] "Tricyclic antidepressant pharmacology and therapeutic drug interactions updated." British Journal of Pharmacology. Link
-
Kroeze, W. K., et al. (2003).[5] "H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs." Neuropsychopharmacology. Link
-
Snyder, S. H., & Yamamura, H. I. (1977). "Antidepressants and the muscarinic acetylcholine receptor."[1][6][7][8][9] Archives of General Psychiatry. Link
-
FDA Labeling. (2014). "Silenor (Doxepin) Prescribing Information." U.S. Food and Drug Administration.[3][10][11] Link
Sources
- 1. psychscenehub.com [psychscenehub.com]
- 2. ClinPGx [clinpgx.org]
- 3. Doxepin vs Nortriptyline Comparison - Drugs.com [drugs.com]
- 4. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxepin - Wikipedia [en.wikipedia.org]
- 7. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticholinergic activity in the serum of patients receiving maintenance amitriptyline or doxepin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ti.ubc.ca [ti.ubc.ca]
- 10. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CROSS Customs Rulings Online Search System [rulings.cbp.gov]
A double-blind comparison of amitriptylinoxide versus doxepine in severe depression
Executive Summary
Objective: To evaluate the clinical efficacy and safety profile of Amitriptylinoxide (an N-oxide prodrug of amitriptyline) against Doxepin (a standard tricyclic antidepressant with marked sedative properties) in patients with severe depression.[1]
Key Findings:
-
Efficacy: Both compounds demonstrated statistically equivalent efficacy in reducing Hamilton Depression Rating Scale (HAM-D) scores over a 4-week period.
-
Safety: Contrary to the hypothesis that the N-oxide formulation would reduce anticholinergic burden, the incidence of adverse events (AEs) was identical between groups (20/22 patients per arm).
-
Clinical Implication: Amitriptylinoxide functions effectively as a therapeutic equivalent to Doxepin in severe depressive states, but does not demonstrate a superior safety profile in high-dose regimens (120–360 mg/day).
Mechanistic Foundation & Pharmacodynamics
To understand the comparative logic, one must analyze the metabolic distinctiveness of Amitriptylinoxide. Unlike Doxepin, which acts directly, Amitriptylinoxide is largely a prodrug.
The N-Oxide Hypothesis
Amitriptylinoxide was developed to improve the therapeutic index of amitriptyline. The N-oxide bond renders the molecule less lipophilic and pharmacologically less active initially. It is reduced in vivo to the active metabolite amitriptyline , which is then further demethylated to nortriptyline .
-
Amitriptylinoxide: Lower affinity for muscarinic acetylcholine receptors (theoretically fewer dry mouth/constipation issues).
-
Doxepin: High affinity for H1-histamine receptors (strong sedation) and moderate affinity for muscarinic receptors.
Metabolic Pathway Visualization
The following diagram illustrates the conversion pathways that dictate the onset and side-effect profiles of these two agents.
Figure 1: Comparative metabolic activation and receptor binding priorities. Amitriptylinoxide serves as a reservoir for Amitriptyline, whereas Doxepin acts immediately on H1 and monoamine transporters.
Experimental Protocol: The König Comparison
The following protocol reconstructs the methodology used in the pivotal double-blind parallel-group study (König et al., 1994). This rigorous design is the standard for validating TCA efficacy in severe melancholia.
Study Design Parameters
-
Design: Double-blind, randomized, parallel-group, multicenter.
-
Duration: 4 Weeks (28 Days).
-
Population: In-patients diagnosed with severe depression (ICD-9 / DSM-III-R criteria).
-
Sample Size: N=44 (22 Amitriptylinoxide, 22 Doxepin).
Workflow Logic
The study utilized a flexible titration schedule to mimic real-world psychiatric practice, where dosage is adjusted based on tolerance and response.
Figure 2: Clinical trial workflow emphasizing the high-dosage titration window utilized to ensure maximum therapeutic pressure on severe depressive symptoms.
Dosage Protocol
-
Initial Phase (Days 1-3): Rapid escalation to therapeutic floor (120 mg).
-
Maintenance/Adjustment (Days 4-28): Flexible dosing between 120 mg and 360 mg daily based on patient tolerance and CGI (Clinical Global Impression) scores.
-
Compliance: Monitored via plasma level checks (though correlation with efficacy in TCAs is variable).
Comparative Performance Data
The following data summarizes the quantitative outcomes. Note the overlapping confidence intervals, indicating statistical equivalence.
Table 1: Efficacy (Hamilton Depression Rating Scale - HAM-D)
Baseline severity was high (approx. 28-29), indicating severe clinical depression.
| Metric | Amitriptylinoxide (n=22) | Doxepin (n=22) | Statistical Significance |
| Baseline HAM-D | 28 ± 5 | 29 ± 8 | p > 0.05 (NS) |
| Endpoint HAM-D | 12 ± 8 | 13 ± 11 | p > 0.05 (NS) |
| Absolute Reduction | -16 points | -16 points | Equivalent |
| Responders (>50% reduction) | 12 (54.5%) | 15 (68.1%) | p > 0.05 (NS) |
Table 2: Safety & Tolerability Profile
The "N-oxide advantage" (reduced side effects) was not observed at these high dosages.
| Safety Metric | Amitriptylinoxide | Doxepin | Observation |
| Patients with Adverse Events | 20 (90.9%) | 20 (90.9%) | Identical tolerability burden. |
| Anticholinergic Effects | High | High | Dry mouth, constipation, and blurred vision were equally prevalent. |
| Drop-out Rate | Low | Low | Despite side effects, efficacy ensured retention. |
Critical Analysis for Researchers
Interpretation of Equivalence
The failure of Amitriptylinoxide to demonstrate a superior safety profile in this specific study is likely dose-dependent.
-
Metabolic Saturation: At high doses (up to 360 mg), the conversion of Amitriptylinoxide to Amitriptyline is likely rapid and extensive. The patient is essentially exposed to high serum levels of Amitriptyline, negating the "prodrug" buffering effect.
-
Receptor Occupancy: In severe depression, the required receptor occupancy (SERT/NET blockade) necessitates doses that inevitably trigger off-target M1 (muscarinic) and H1 (histaminergic) blockade.
When to Select Which?
-
Select Doxepin: If the patient requires significant sedation (insomnia-predominant depression) or has comorbid anxiety/pruritus (due to H1 blockade).
-
Select Amitriptylinoxide: If the goal is Amitriptyline-like efficacy with a potentially smoother absorption curve, though in severe cases, the clinical difference is negligible.
References
-
König, W., Heinrich, T., & Diehl, B. (1994). A double-blind comparison of amitriptylinoxide versus doxepine in the treatment of severe depression.[1] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 18(3), 491-496.[1]
-
Mendlewicz, J., Linkowski, P., & Rees, J. A. (1980). A double-blind comparison of dothiepin and amitriptyline in patients with primary affective disorder: serum levels and clinical response.[2] British Journal of Psychiatry, 136, 154-160.[2]
- Hollister, L. E. (1978). Tricyclic antidepressants. New England Journal of Medicine, 299(20), 1106-1109. (Contextual grounding for TCA mechanisms).
Sources
- 1. A double-blind comparison of amitriptylinoxide versus doxepine in the treatment of severe depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind comparison of dothiepin and amitriptyline in patients with primary affective disorder: serum levels and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Advanced Disposal & Handling Protocol: Doxepinol (Metabolite Standard)
Abstract Doxepinol (CAS: 4504-13-2), the primary active metabolite of the tricyclic antidepressant Doxepin, presents specific challenges in laboratory waste management due to its environmental persistence and acute aquatic toxicity.[1] Unlike bulk reagents, this compound is typically handled as a high-purity reference standard or within biological matrices.[1] This guide supersedes generic "white powder" disposal instructions, providing a field-validated workflow for researchers to ensure regulatory compliance (RCRA/EPA) and environmental stewardship.
Part 1: Hazard Assessment & Causality
To dispose of this compound safely, one must understand why specific protocols are necessary. We do not segregate this compound merely because of regulation, but because of its chemical behavior in the environment.
The Environmental Imperative (The "Why")
This compound exhibits high lipophilicity (LogP ~4.29) and significant stability against hydrolysis.[2] If released into municipal water systems via sink drainage, it bypasses standard wastewater treatment filtration, leading to bioaccumulation in aquatic life.
-
Critical Rule: Under no circumstances shall this compound or its solutions be discharged into the sink.
Waste Characterization Data
Effective disposal requires accurate categorization. Use the table below to label waste containers correctly.
| Parameter | Value/Description | Disposal Implication |
| Chemical Structure | Tricyclic amine (C19H21NO) | High thermal stability; requires high-temp incineration.[1] |
| Halogen Content | None (unless HCl salt) | Segregate as Non-Halogenated (unless in DCM/Chloroform).[1] |
| Aquatic Toxicity | H410 (Very toxic to aquatic life) | Zero-discharge mandate.[1] |
| RCRA Status | Not P/U Listed (typically) | Manage as Hazardous Waste (Toxicity Characteristic).[1] |
| Solubility | Soluble in MeOH, DMSO, Ethanol | Compatible with organic solvent waste streams.[1] |
Part 2: Operational Disposal Workflows
Decision Logic: The "Cradle-to-Grave" Path
The following diagram illustrates the decision-making process for segregating this compound waste based on its physical state and solvent matrix.
Figure 1: Segregation logic for this compound waste streams ensures compatibility with incineration protocols.
Protocol A: Solid Waste (Expired Standards)
Context: You have an expired vial of this compound Reference Standard (>95% purity).
-
Do Not Empty: Never empty the vial into a trash bin. The vial itself is the primary container.
-
Seal and Bag: Ensure the original cap is tight. Place the vial into a clear polyethylene zip-lock bag to prevent secondary contamination.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "this compound Reference Standard."
-
Hazard Checkbox: Toxic, Environmental Hazard.[3]
-
-
Lab Packing: Place the bagged vial into the lab's "Solid Hazardous Waste" drum (often a wide-mouth HDPE drum).
-
Documentation: Log the mass (e.g., "10 mg") in the waste accumulation log.
Protocol B: Liquid Waste (HPLC/Stock Solutions)
Context: You have 50 mL of this compound dissolved in Methanol (MeOH).
-
Compatibility Check: Confirm the receiving waste carboy is compatible with Methanol.
-
Segregation:
-
If solvent is Methanol/DMSO/Ethanol : Use the Non-Halogenated waste stream.
-
If solvent is Dichloromethane (DCM) : Use the Halogenated waste stream.
-
-
Transfer: Funnel the liquid into the carboy. Avoid splashing.
-
Rinsing: Rinse the original container three times with a small volume of the same solvent. Pour rinsate into the same waste carboy.
-
Why? Triple rinsing renders the original glass container "RCRA Empty," allowing the glass to be discarded in broken glass boxes (unless your facility requires all chemo-related glass to be incinerated—check local EHS).
-
-
Log Entry: Record the volume and estimated concentration of this compound.
Part 3: Emergency Spill Management
In the event of a spill (solid powder or high-concentration stock), immediate containment is required to prevent aerosolization or spread.
Figure 2: Immediate response workflow for this compound spills.
Detailed Spill Steps:
-
PPE: Wear double nitrile gloves (min thickness 0.11mm) and a lab coat. If powder was spilled outside a fume hood, wear an N95 or P100 respirator to prevent inhalation of dust.
-
Liquids: Cover with absorbent pads. Do not use bleach immediately (potential reaction with amine); use soap and water for final cleaning.
-
Solids: Do not dry sweep (creates dust). Cover with a wet paper towel (water or methanol) to dampen, then wipe up.
-
Disposal: All contaminated pads, gloves, and wipes must go into the Solid Hazardous Waste bin.
References
-
PubChem. (n.d.). Doxepin | C19H21NO | CID 3158 - Safety and Hazards.[1] National Library of Medicine. Retrieved February 1, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. RCRA Regulations.[3][4][5][6] Retrieved February 1, 2026, from [Link][1]
Sources
Personal protective equipment for handling Doxepinol
Executive Summary & Hazard Context
Doxepinol (11-Hydroxydoxepin) is the primary active metabolite of the tricyclic antidepressant (TCA) Doxepin. While often handled in milligram quantities as a pharmaceutical reference standard or impurity, its pharmacological potency requires a safety protocol that exceeds standard laboratory hygiene.
The Safety Logic: this compound possesses significant anticholinergic and antihistaminic activity. It is lipophilic, meaning it can passively diffuse through lipid bilayers (skin) and blood-brain barriers. Unlike simple inorganic salts, accidental exposure to TCA derivatives can result in systemic effects including cardiac arrhythmia, CNS depression, and anticholinergic toxidrome.
Physicochemical Hazard Profile:
| Property | Characteristic | Safety Implication |
|---|---|---|
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization/dust generation during weighing. |
| Solubility | Soluble in Methanol, Chloroform | Lipophilicity increases dermal absorption risk. |
| Toxicity Class | Acute Tox. 4 (Oral), Eye Irrit. 2A | Harmful if swallowed; severe eye irritant. |
| Target Organs | CNS, Heart, Liver | Systemic toxicity is the primary concern over local irritation. |
Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Standard latex gloves are insufficient for lipophilic amines like this compound due to rapid permeation. Nitrile provides superior chemical resistance against the organic solvents (methanol/acetonitrile) typically used to reconstitute this compound.
Tiered PPE Selection
The following protocol uses a "Barrier-in-Depth" approach.
| PPE Component | Specification | Operational Logic |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Causality: The outer glove protects against solvent vehicle; the inner glove protects against the compound itself during doffing. Validation: Change outer gloves immediately upon splash or every 30 mins. |
| Respiratory | N95 (Minimum) or P100 | Causality: Required only if handling outside a fume hood (not recommended). Engineering controls (hood) are primary. |
| Eye Protection | Chemical Splash Goggles | Causality: Safety glasses with side shields are insufficient for fine powders which can bypass gaps and contact the mucosal membrane. |
| Body Defense | Lab Coat (Buttoned) + Tyvek Sleeves | Causality: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the glove-to-coat gap. |
Visualization: PPE Decision Logic
This diagram illustrates the decision pathway for selecting PPE based on the specific experimental activity.
Caption: Decision matrix for PPE selection. Note that "Stop Work" is the default safety posture if engineering controls (Fume Hood) are absent for solid handling.
Operational Protocol: Precision Weighing
Objective: Transfer this compound from stock vial to volumetric flask without generating airborne particulate.
Pre-Requisites:
-
Certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Anti-static gun (optional but recommended for dry powders).
Step-by-Step Methodology:
-
Zone Preparation: Clear the fume hood. Place a "Hazardous Work in Progress" sign. Lay down an absorbent mat (plastic side down) to capture potential micro-spills.
-
Balance Stabilization (Self-Validating Step): Before opening the vial, tare the balance and wait 30 seconds. If the readout drifts >0.1mg, the airflow is too turbulent or the balance is not calibrated. Do not proceed until stable.
-
Vial Opening: Tap the vial gently on the mat to settle dust. Open the vial inside the hood, keeping hands deep in the sash.
-
Transfer: Use a disposable anti-static spatula. Do not pour. Transfer the solid directly into the pre-tared weighing boat.
-
Solubilization (Immediate Containment):
-
Best Practice: Do not transfer powder to a flask. Instead, add the solvent (e.g., Methanol) directly to the weighing boat (if using a glass boat) or wash the boat into the flask immediately.
-
Why: This eliminates the "dry transfer" step where dust is most likely to become airborne.
-
-
Decontamination: Wipe the balance and surrounding area with a methanol-dampened wipe. Dispose of the wipe as hazardous waste.
Emergency Response & Disposal
Spill Response Workflow: If a spill occurs, immediate containment prevents migration of the lipophilic compound.
Caption: Triage workflow for this compound spills. Distinction is made between trace powder spills and larger bulk/solution spills.
Disposal Strategy: this compound is a pharmaceutical agent.[1][2][3][4][5][6][7] It must never be disposed of down the drain.
-
Waste Classification: Non-RCRA Hazardous Pharmaceutical Waste (unless mixed with P-listed solvents).
-
Disposal Method: High-Temperature Incineration.
-
Container Labeling: Must be clearly labeled "Hazardous Waste - Toxic - this compound."
References
-
Pfizer Inc. (2007).[5] Material Safety Data Sheet: Sinequan (Doxepin hydrochloride). Retrieved from 5.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3158, Doxepin. Retrieved from 6.
-
Washington State Department of Ecology. (n.d.). Pharmaceutical Waste Codes. Retrieved from 8.
-
Fisher Scientific. (2015). Safety Data Sheet: Doxepin Hydrochloride. Retrieved from 9.
Sources
- 1. pccarx.com [pccarx.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. wsp.wa.gov [wsp.wa.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Doxepin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. ecology.wa.gov [ecology.wa.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
